Ethyl 2-chloro-6-hydroxybenzoate
Description
Properties
IUPAC Name |
ethyl 2-chloro-6-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTKKVNUDLGBCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554142 | |
| Record name | Ethyl 2-chloro-6-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112270-06-1 | |
| Record name | Ethyl 2-chloro-6-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 2-chloro-6-hydroxybenzoate: A Technical Guide for Researchers
CAS Number: 112270-06-1
This technical guide provides an in-depth overview of Ethyl 2-chloro-6-hydroxybenzoate, a halogenated aromatic ester of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a detailed synthesis protocol, and explores its potential biological activities and applications based on available data for structurally related compounds.
Chemical and Physical Properties
This compound is a substituted aromatic compound with the molecular formula C₉H₉ClO₃.[1] A summary of its key quantitative data is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 112270-06-1 | [1] |
| Molecular Formula | C₉H₉ClO₃ | [1] |
| Molecular Weight | 200.62 g/mol | |
| Purity | Typically ≥98% |
Synthesis of this compound
The synthesis of this compound is primarily achieved through the Fischer esterification of 2-chloro-6-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. This reaction is a standard method for the preparation of esters from carboxylic acids and alcohols.[2]
Experimental Protocol: Fischer Esterification
Materials:
-
2-chloro-6-hydroxybenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or other suitable organic solvent
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-chloro-6-hydroxybenzoic acid (1 equivalent) in an excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops) to the mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious of CO₂ evolution.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
If necessary, the crude product can be further purified by column chromatography on silica gel.
-
Potential Biological Activities and Applications in Drug Development
While specific biological data for this compound is limited in publicly available literature, the biological activities of structurally similar substituted benzoates and related compounds suggest potential areas of interest for researchers.
Antimicrobial Activity
Derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial activity.[3] Studies have shown that some of these compounds exhibit potential against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[3] The presence of the chloro and hydroxyl groups on the benzene ring of this compound may contribute to its potential as an antimicrobial agent. Further screening against a panel of pathogenic bacteria and fungi would be necessary to determine its specific activity.
Enzyme Inhibition
Substituted benzoates have been investigated as inhibitors of various enzymes. For instance, a compound containing a sulfonamidobenzamide core, which includes a substituted ethyl benzoate moiety, has been identified as an inhibitor of biotin carboxylase, an essential enzyme in fatty acid synthesis in bacteria.[4][5][6][7] This suggests that this compound could be explored as a potential inhibitor of enzymes with complementary binding sites.
The general workflow for screening a compound like this compound for enzyme inhibitory activity is depicted below.
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, based on its structure, the expected spectral characteristics can be predicted.
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methylene protons of the ethyl group, and the methyl protons of the ethyl group. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro, hydroxyl, and ester groups.
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with chemical shifts influenced by the substituents), and the two carbons of the ethyl group.
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the ethoxy group and other fragments.
Conclusion
This compound is a readily synthesizable compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While direct biological data is currently scarce, the activities of structurally related compounds suggest that it may possess interesting antimicrobial or enzyme-inhibitory properties. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers interested in exploring the therapeutic potential of this and similar molecules. Further experimental validation is necessary to fully elucidate its biological profile and potential applications.
References
- 1. Page loading... [guidechem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Physical Properties of Ethyl 2-chloro-6-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Molecular Structure
| Identifier | Value | Source |
| Chemical Name | Ethyl 2-chloro-6-hydroxybenzoate | N/A |
| CAS Number | 112270-06-1 | |
| Molecular Formula | C₉H₉ClO₃ | |
| Molecular Weight | 200.62 g/mol | |
| Canonical SMILES | CCOC(=O)C1=C(C=CC=C1O)Cl | N/A |
| InChI Key | Not available | N/A |
Tabulated Physical Properties
A comprehensive search of available scientific literature and chemical databases reveals a notable lack of experimentally determined physical property data for this compound. The following table summarizes the available information and explicitly notes where data is currently unavailable.
| Property | Value | Experimental Protocol |
| Melting Point | Data not available | See Section 3.1 |
| Boiling Point | Data not available | See Section 3.2 |
| Density | Data not available | See Section 3.3 |
| Solubility | Likely soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Insoluble in water. | See Section 3.4 |
| Appearance | White to off-white solid (predicted) | Visual Inspection |
| Spectral Data (NMR, IR, MS) | Data not available | See Section 3.5 |
Experimental Protocols for Physical Property Determination
The following sections detail standard methodologies for the experimental determination of the key physical properties of this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.
Methodology: Capillary Melting Point
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rapid rate initially, then slowed to 1-2 °C per minute as the expected melting range is approached.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure compound, this range should be narrow (≤ 2 °C).
Boiling Point Determination
As this compound is expected to be a solid at room temperature, its boiling point will be determined under reduced pressure to prevent decomposition at high temperatures.
Methodology: Vacuum Distillation
-
Apparatus: A micro-distillation apparatus suitable for small sample sizes is assembled. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum pump with a pressure gauge.
-
Procedure: A small sample of the compound is placed in the distillation flask. The system is evacuated to a stable, known pressure. The flask is then heated gently.
-
Data Recording: The temperature at which the liquid boils and the corresponding pressure are recorded. This can be repeated at several different pressures. The boiling point at atmospheric pressure can be extrapolated using a nomograph.
Density Determination
The density of the solid compound can be determined using gas pycnometry.
Methodology: Gas Pycnometry
-
Principle: This technique measures the volume of a solid by displacing an inert gas (typically helium) in a calibrated chamber.
-
Procedure: A known weight of the sample is placed in the sample chamber. The chamber is sealed and filled with the inert gas to a specific pressure. The gas is then expanded into a second calibrated chamber, and the resulting pressure is measured. The volume of the sample can be calculated from the pressure difference.
-
Calculation: Density is calculated by dividing the mass of the sample by the determined volume.
Solubility Assessment
A qualitative assessment of solubility in a range of solvents is crucial for handling and reaction setup.
Methodology: Qualitative Solubility Testing
-
Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a small volume of the solvent to be tested (e.g., 1 mL).
-
Observation: The mixture is agitated at a controlled temperature (e.g., 25 °C). The degree of dissolution is observed and categorized (e.g., soluble, partially soluble, insoluble).
-
Solvents to Test: A standard panel of solvents should be used, including water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, and dimethyl sulfoxide (DMSO).
Spectral Analysis
Spectroscopic data is essential for the structural confirmation of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts, integration, and coupling constants will confirm the arrangement of protons and carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: An IR spectrum, typically obtained using an ATR (Attenuated Total Reflectance) accessory, will show characteristic absorption bands for the functional groups present, such as the hydroxyl (O-H), carbonyl (C=O), and carbon-chlorine (C-Cl) bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.
Logical Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a novel or uncharacterized compound like this compound.
Navigating the Solubility Landscape of Ethyl 2-chloro-6-hydroxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Understanding the Solubility Profile of Ethyl 2-chloro-6-hydroxybenzoate
A comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative data on the solubility of this compound in common organic solvents. However, by examining the solubility of structurally related compounds, such as ethyl benzoate, a qualitative prediction can be made. Ethyl benzoate is known to be soluble in many organic solvents while being almost insoluble in water.[1][2][3][4] This suggests that this compound is likely to exhibit good solubility in common organic solvents like alcohols, ethers, and chlorinated solvents, and poor solubility in aqueous solutions.
Table 1: Estimated Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Estimated Solubility |
| Alcohols | Methanol, Ethanol, Isopropanol | Likely Soluble |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely Soluble |
| Chlorinated Solvents | Dichloromethane, Chloroform | Likely Soluble |
| Aprotic Polar Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Likely Soluble |
| Non-polar Solvents | Hexanes, Toluene | Likely Moderately to Sparingly Soluble |
| Aqueous Solutions | Water, Buffers | Likely Poorly Soluble |
Experimental Protocol for Determining Solubility
To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following section details a robust method for determining the equilibrium solubility of this compound.
Principle
This method relies on the principle of reaching a state of equilibrium between the undissolved solid compound and its saturated solution in a specific solvent at a controlled temperature.[5] The concentration of the dissolved compound in the saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
HPLC column appropriate for the analyte
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary study can determine the optimal equilibration time.[5]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant through a syringe filter.[6] Filtration is often preferred to ensure complete removal of particulate matter.
-
-
Sample Analysis:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.
-
Use the calibration curve to determine the concentration of the diluted sample and subsequently calculate the solubility of the compound in the original solvent, typically expressed in mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently published, this guide provides researchers with a foundational understanding and a practical framework to generate this information. By following the detailed experimental protocol, scientists and drug development professionals can accurately determine the solubility of this compound, enabling its effective use in synthesis, formulation, and other research applications. The provided workflow and qualitative estimations serve as a valuable starting point for further investigation into the physicochemical properties of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Ethyl benzoate - Wikipedia [en.wikipedia.org]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-depth Technical Guide to the Safety and Handling of Ethyl 2-chloro-6-hydroxybenzoate
This guide provides a comprehensive overview of the safety and handling precautions for Ethyl 2-chloro-6-hydroxybenzoate (CAS No. 112270-06-1), intended for researchers, scientists, and professionals in drug development. The information is compiled from available Safety Data Sheets (SDS) and chemical safety literature.
Hazard Identification and Classification
This compound is a chemical intermediate used in laboratory settings.[1] While a complete GHS classification is not uniformly available across all sources, it is classified as harmful.[2] One supplier classifies it as Acute toxicity, oral (Category 4).[1]
Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H312: Harmful in contact with skin.[2]
-
H315: Causes skin irritation.[2]
-
H318: Causes serious eye damage.[2]
-
H332: Harmful if inhaled.[2]
-
H335: May cause respiratory irritation.[2]
-
H411: Toxic to aquatic life with long lasting effects.[2]
Due to the limited and sometimes unavailable specific data for this compound, it should be handled with the caution appropriate for a potentially hazardous substance.
Physical and Chemical Properties
A summary of the available physical and chemical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 112270-06-1 | [1][3] |
| Molecular Formula | C9H9ClO3 | [3] |
| Molecular Weight | 200.61896 g/mol | [3] |
| Appearance | No data available | |
| Odor | No data available | |
| Melting Point/Range | No data available | |
| Boiling Point/Range | No data available | |
| Flash Point | No data available | |
| Solubility | No data available |
Exposure Controls and Personal Protection
To minimize exposure and ensure safe handling, the following personal protective equipment (PPE) and engineering controls are recommended.
Engineering Controls:
-
Work in a well-ventilated area.[1] Use only outdoors or in a well-ventilated area.[4]
-
Provide appropriate exhaust ventilation at places where dust is formed.[1]
-
Ensure eyewash stations and safety showers are close to the workstation location.[5]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[5]
Personal Protective Equipment:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5][6]
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[5][6]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] A recommended filter type is for organic gases and vapors.[5]
-
General Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2]
Handling and Storage
Proper handling and storage procedures are crucial for maintaining the chemical's integrity and preventing accidents.
Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid formation of dust and aerosols.[1]
-
Do not breathe dust, vapors, mist, or gas.[3]
-
Take precautionary measures against static discharge.[5]
-
Use non-sparking tools.[5]
Storage:
-
Store in a well-ventilated place.
-
Keep container tightly closed in a dry and well-ventilated place.[1]
-
Recommended storage temperature is 2-8℃.[1]
-
Store locked up.[2]
-
Keep away from heat, sparks, and open flames.[5]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[3] Promptly remove contaminated clothing and wash the skin with water.[7] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] Do NOT induce vomiting. Call a physician or poison control center immediately.[5] |
Accidental Release Measures
In case of a spill or accidental release, the following procedures should be followed.
Personal Precautions:
-
Use personal protective equipment.[3]
-
Avoid dust formation.[3]
-
Avoid breathing vapors, mist, or gas.[3]
-
Ensure adequate ventilation.[3]
-
Evacuate personnel to safe areas.[3]
Environmental Precautions:
-
Do not let the product enter drains.
Methods for Cleaning Up:
-
Pick up and arrange disposal without creating dust.[1]
-
Sweep up and shovel.[1]
-
Keep in suitable, closed containers for disposal.[1]
Firefighting Measures
Suitable Extinguishing Media:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
Specific Hazards:
-
Hazardous combustion products may include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5]
Protective Equipment:
-
Wear a self-contained breathing apparatus for firefighting if necessary.[3]
Disposal Considerations
Dispose of this material and its container in accordance with local, regional, and national regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Contaminated packaging should be disposed of as the unused product.[1]
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available in the provided search results. The safety data is based on standardized GHS classification criteria, but specific studies on this compound were not identified.
Visualizations
Caption: Workflow for the safe handling and lifecycle management of this compound.
References
An In-depth Technical Guide to the Synthesis of Ethyl 2-chloro-6-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a recommended synthetic pathway for Ethyl 2-chloro-6-hydroxybenzoate, a valuable intermediate in pharmaceutical and chemical research. The presented methodology is based on established and reliable chemical transformations, prioritizing yield, selectivity, and operational simplicity. This document details the necessary starting materials, step-by-step experimental protocols, and quantitative data to facilitate its practical implementation in a laboratory setting.
Recommended Synthetic Pathway
The synthesis of this compound is most effectively achieved through a three-step sequence starting from the readily available precursor, 2-chloro-6-fluorobenzaldehyde. This route is advantageous as it introduces the chloro- and hydroxy- functionalities at an early stage, avoiding challenging selective chlorination of a highly activated aromatic ring. The overall synthetic scheme is as follows:
-
Nucleophilic Aromatic Substitution: Conversion of 2-chloro-6-fluorobenzaldehyde to 2-chloro-6-hydroxybenzaldehyde.
-
Oxidation: Oxidation of the aldehyde group of 2-chloro-6-hydroxybenzaldehyde to a carboxylic acid, yielding 2-chloro-6-hydroxybenzoic acid. The Pinnick oxidation is recommended for its mild conditions and high functional group tolerance.
-
Esterification: Fischer esterification of 2-chloro-6-hydroxybenzoic acid with ethanol to afford the final product, this compound.
The logical workflow for this synthesis is depicted in the following diagram:
Experimental Protocols
Step 1: Synthesis of 2-chloro-6-hydroxybenzaldehyde
This procedure outlines the nucleophilic aromatic substitution of the fluorine atom in 2-chloro-6-fluorobenzaldehyde with a hydroxyl group.
Materials:
-
2-chloro-6-fluorobenzaldehyde
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-6-fluorobenzaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium hydroxide (2.5 eq) to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and acidify to a pH of 2 with concentrated hydrochloric acid.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it with water.
-
Dry the crude product with anhydrous sodium sulfate to yield 2-chloro-6-hydroxybenzaldehyde, which can be used in the next step without further purification.
Step 2: Synthesis of 2-chloro-6-hydroxybenzoic acid (Pinnick Oxidation)
This protocol details the oxidation of 2-chloro-6-hydroxybenzaldehyde to the corresponding carboxylic acid using sodium chlorite.
Materials:
-
2-chloro-6-hydroxybenzaldehyde
-
Sodium chlorite (NaClO₂) (80% purity)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
2-methyl-2-butene
-
tert-Butanol (t-BuOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, prepare a solution of 2-chloro-6-hydroxybenzaldehyde (1.0 eq) in a mixture of tert-butanol and water (1:1 v/v).
-
Add 2-methyl-2-butene (10.0 eq) to the solution, followed by sodium dihydrogen phosphate monohydrate (5.0 eq) and sodium chlorite (4.0 eq).
-
Stir the resulting mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain crude 2-chloro-6-hydroxybenzoic acid. The product can be purified by recrystallization if necessary.
Step 3: Synthesis of this compound (Fischer Esterification)
This final step involves the acid-catalyzed esterification of 2-chloro-6-hydroxybenzoic acid with ethanol.
Materials:
-
2-chloro-6-hydroxybenzoic acid
-
Anhydrous ethanol (EtOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux and extraction
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-6-hydroxybenzoic acid (1.0 eq) in a large excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be purified by column chromatography on silica gel if required.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Reactants and Stoichiometry for the Synthesis of 2-chloro-6-hydroxybenzaldehyde
| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |
| 2-chloro-6-fluorobenzaldehyde | 158.55 | 1.0 |
| Potassium hydroxide (KOH) | 56.11 | 2.5 |
| Dimethyl sulfoxide (DMSO) | 78.13 | Solvent |
Table 2: Reaction Conditions for the Synthesis of 2-chloro-6-hydroxybenzaldehyde
| Parameter | Value |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 18 hours |
| Typical Yield | ~60-70% |
Table 3: Reactants and Stoichiometry for the Pinnick Oxidation
| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |
| 2-chloro-6-hydroxybenzaldehyde | 156.57 | 1.0 |
| Sodium chlorite (NaClO₂) (80%) | 90.44 | 4.0 |
| Sodium dihydrogen phosphate | 137.99 | 5.0 |
| 2-methyl-2-butene | 70.13 | 10.0 |
| tert-Butanol/Water | - | Solvent (1:1 v/v) |
Table 4: Reaction Conditions for the Pinnick Oxidation
| Parameter | Value |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | >90% |
Table 5: Reactants and Stoichiometry for the Fischer Esterification
| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |
| 2-chloro-6-hydroxybenzoic acid | 172.57 | 1.0 |
| Ethanol (EtOH) | 46.07 | Large Excess (Solvent) |
| Sulfuric acid (H₂SO₄) | 98.08 | Catalytic |
Table 6: Reaction Conditions for the Fischer Esterification
| Parameter | Value |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | ~85-95% |
Ethyl 2-chloro-6-hydroxybenzoate: A Versatile Intermediate in the Synthesis of Bioactive Scaffolds
For Immediate Release
Shanghai, China – December 24, 2025 – Ethyl 2-chloro-6-hydroxybenzoate is a key synthetic intermediate gaining prominence in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring a reactive hydroxyl group and a strategically positioned chlorine atom, makes it a valuable precursor for the construction of complex heterocyclic frameworks, most notably substituted benzofurans. This technical guide provides an in-depth overview of its synthesis, properties, and application as a building block for novel bioactive molecules.
Physicochemical Properties and Spectroscopic Data
This compound is a solid at room temperature. A summary of its key physical and spectroscopic properties is provided below.
| Property | Value |
| CAS Number | 112270-06-1 |
| Molecular Formula | C₉H₉ClO₃ |
| Molecular Weight | 200.62 g/mol |
| Appearance | Solid |
While comprehensive, experimentally verified spectroscopic data is not widely published, typical spectral characteristics can be predicted based on its structure.
| Spectroscopy | Predicted Data |
| ¹H NMR | Signals corresponding to the ethyl ester protons (a quartet around 4.4 ppm and a triplet around 1.4 ppm), aromatic protons, and a hydroxyl proton. |
| ¹³C NMR | Resonances for the ester carbonyl carbon (around 170 ppm), aromatic carbons, and the ethyl group carbons. |
| IR (Infrared) | Characteristic peaks for the O-H stretch of the hydroxyl group, C=O stretch of the ester, and C-Cl stretch. |
| Mass Spec (MS) | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the Fischer esterification of 2-chloro-6-hydroxybenzoic acid. This acid-catalyzed reaction utilizes an excess of ethanol, which also serves as the solvent, to drive the equilibrium towards the formation of the ethyl ester.
Experimental Protocol: Fischer Esterification
Objective: To synthesize this compound from 2-chloro-6-hydroxybenzoic acid.
Materials:
-
2-chloro-6-hydroxybenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-6-hydroxybenzoic acid (1.0 equivalent) in an excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 2-6 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1][2]
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the crude product by column chromatography on silica gel.
Application as a Synthetic Intermediate: Synthesis of Substituted Benzofurans
This compound is an excellent precursor for the synthesis of substituted benzofurans, a scaffold present in numerous biologically active compounds. A common synthetic strategy involves a two-step sequence: O-alkylation of the phenolic hydroxyl group with a suitable propargyl halide, followed by an intramolecular cyclization.
Experimental Protocol: O-Propargylation
Objective: To synthesize Ethyl 2-chloro-6-(prop-2-yn-1-yloxy)benzoate.
Materials:
-
This compound
-
Propargyl bromide (or chloride)
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (e.g., 1.5-2.0 equivalents).
-
To this stirred suspension, add propargyl bromide (e.g., 1.1-1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel to yield Ethyl 2-chloro-6-(prop-2-yn-1-yloxy)benzoate.
Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization
Objective: To synthesize Ethyl 3-methylbenzofuran-4-carboxylate.
Materials:
-
Ethyl 2-chloro-6-(prop-2-yn-1-yloxy)benzoate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI) (co-catalyst)
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., DMF, toluene)
Procedure:
-
In a reaction vessel, dissolve Ethyl 2-chloro-6-(prop-2-yn-1-yloxy)benzoate (1.0 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the palladium catalyst (e.g., 5 mol%) and copper(I) iodide (e.g., 10 mol%).
-
Add the base (e.g., 2-3 equivalents) to the reaction mixture.
-
Heat the mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Ethyl 3-methylbenzofuran-4-carboxylate.
Logical Workflow for Synthesis and Application
The following diagram illustrates the logical progression from the starting material to the final benzofuran product, highlighting the key transformations.
Conclusion
This compound serves as a valuable and versatile intermediate for the synthesis of complex organic molecules. Its straightforward preparation via Fischer esterification and its utility in constructing the benzofuran core through a reliable O-alkylation and intramolecular cyclization sequence make it an attractive building block for medicinal chemists and drug development professionals. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents.
References
Chemical structure and functional groups of Ethyl 2-chloro-6-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, functional groups, and properties of Ethyl 2-chloro-6-hydroxybenzoate. While specific experimental data for this compound is not widely published, this document compiles available information and provides predicted spectroscopic characteristics based on analogous compounds. It also outlines a general experimental protocol for its synthesis via Fischer esterification. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Chemical Structure and Identification
This compound is a disubstituted benzoate ester. Its core structure consists of a benzene ring substituted with a chloro group, a hydroxyl group, and an ethoxycarbonyl group.
Key Identifiers:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 112270-06-1[1] |
| Molecular Formula | C₉H₉ClO₃[1] |
| Molecular Weight | 200.62 g/mol [1] |
Structural Diagram:
Figure 1: Chemical structure of this compound.
Functional Groups and Their Significance
This compound possesses three key functional groups that dictate its chemical reactivity and potential biological activity:
-
Ester Group (-COOEt): The ethyl ester group is a common feature in many pharmaceutical compounds. It can influence the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Ester groups can also be susceptible to hydrolysis by esterases in the body, which can be a mechanism for prodrug activation.
-
Hydroxyl Group (-OH): The phenolic hydroxyl group is a hydrogen bond donor and can participate in key interactions with biological targets such as enzymes and receptors. Its acidity can be influenced by the other substituents on the aromatic ring.
-
Chloro Group (-Cl): The chloro substituent is an electron-withdrawing group and can significantly impact the electronic properties of the benzene ring. In drug design, the introduction of a halogen atom can modulate a compound's metabolic stability, binding affinity, and membrane permeability.
The relative positions of these groups (ortho- and meta-) create a specific electronic and steric environment that will define the molecule's unique chemical and biological profile.
Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Appearance | Likely a solid at room temperature. |
| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. Solubility in water is likely to be low. |
| Boiling Point | Predicted to be elevated due to its molecular weight and polar functional groups. |
| Melting Point | Expected to be a crystalline solid with a defined melting point. |
Synthesis
A common and straightforward method for the synthesis of this compound is the Fischer esterification of 2-chloro-6-hydroxybenzoic acid with ethanol in the presence of an acid catalyst.
General Experimental Protocol: Fischer Esterification
This protocol is a general guideline and may require optimization for the specific substrate.
Materials:
-
2-chloro-6-hydroxybenzoic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (or another suitable acid catalyst)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-hydroxybenzoic acid in an excess of anhydrous ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[2]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization or column chromatography to yield the pure compound.
Figure 2: General workflow for Fischer esterification.
Spectroscopic Analysis (Predicted)
1H NMR Spectroscopy
The proton NMR spectrum is expected to show the following signals:
-
Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing chloro group and the electron-donating hydroxyl and ester groups.
-
Ethyl Group Protons:
-
A quartet (CH₂) deshielded by the adjacent oxygen atom of the ester, likely in the range of δ 4.0-4.5 ppm.
-
A triplet (CH₃) at a more upfield position, typically around δ 1.2-1.5 ppm.
-
-
Hydroxyl Proton: A broad singlet for the phenolic -OH group, the chemical shift of which can vary depending on the solvent and concentration.
13C NMR Spectroscopy
The carbon NMR spectrum is expected to display nine distinct signals:
-
Carbonyl Carbon: A signal in the downfield region, characteristic of an ester carbonyl, likely between δ 165-175 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbons attached to the chloro, hydroxyl, and ester groups will have distinct chemical shifts. For instance, the carbon bearing the hydroxyl group is expected to be significantly deshielded.
-
Ethyl Group Carbons:
-
A signal for the methylene carbon (-OCH₂-) around δ 60-65 ppm.
-
A signal for the methyl carbon (-CH₃) in the upfield region, typically around δ 14-15 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following absorption bands:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
-
C-H Stretch (aromatic): Absorption bands typically above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Absorption bands typically below 3000 cm⁻¹.
-
C=O Stretch (ester): A strong, sharp absorption band around 1700-1730 cm⁻¹, characteristic of the ester carbonyl group.[4]
-
C=C Stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the ester and phenol.
-
C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry
In mass spectrometry with electron ionization (EI), the following fragmentation patterns can be anticipated:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 200/202, showing the isotopic pattern for one chlorine atom).
-
Loss of Ethoxy Group (-OEt): Fragmentation leading to a peak at M-45.
-
Loss of Ethyl Group (-CH₂CH₃): Fragmentation resulting in a peak at M-29.
-
Loss of CO₂Et: Fragmentation leading to a peak corresponding to the chlorohydroxyphenyl cation.
-
Other characteristic fragmentations of benzoate esters.
Applications in Drug Development
While there is limited specific information on the biological activity and drug development applications of this compound, its structural motifs are present in various biologically active molecules. Substituted benzoates and phenols are common scaffolds in medicinal chemistry.
For example, various substituted thiazole-5-carboxamides containing a 2-chloro-6-methylphenyl group have been identified as potent kinase inhibitors with antitumor activity.[5] Although structurally distinct, this highlights the potential for chlorinated phenyl moieties to be incorporated into pharmacologically active compounds.
Further research and biological screening of this compound are necessary to elucidate its potential therapeutic applications. Its functional groups offer handles for further chemical modification to explore structure-activity relationships and develop novel drug candidates.
Conclusion
This compound is a multifaceted organic compound with functional groups that make it an interesting candidate for further investigation in chemical synthesis and drug discovery. This technical guide has provided a detailed overview of its chemical structure, a general synthesis protocol, and predicted spectroscopic data. While a lack of published experimental data necessitates a predictive approach to its characterization, the information compiled herein serves as a valuable starting point for researchers and scientists. Future studies are warranted to fully characterize this compound and explore its potential biological activities.
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Purity Analysis of Ethyl 2-chloro-6-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for assessing the purity of Ethyl 2-chloro-6-hydroxybenzoate, a key intermediate in pharmaceutical synthesis. This document outlines potential impurities, detailed experimental protocols for chromatographic analysis, and data presentation standards to ensure accurate and reproducible results.
Introduction
This compound (CAS No. 112270-06-1) is a substituted aromatic ester with the molecular formula C₉H₉ClO₃[1]. Its purity is critical for the quality and safety of downstream products. This guide details the analytical techniques required for its comprehensive purity assessment.
Potential Impurity Profile
The most probable synthetic route to this compound is the Fischer esterification of 2-chloro-6-hydroxybenzoic acid with ethanol, utilizing an acid catalyst such as sulfuric acid. Based on this synthesis, the following impurities may be present:
-
Process-Related Impurities:
-
Starting Material: 2-chloro-6-hydroxybenzoic acid (unreacted)
-
Reagents: Ethanol (residual)
-
Catalyst: Sulfuric acid (inorganic impurity)
-
-
By-products:
-
Water
-
Diethyl ether (formed from ethanol side reaction)
-
-
Degradation Products:
-
Hydrolysis of the ester back to 2-chloro-6-hydroxybenzoic acid and ethanol.
-
Analytical Methodologies
The primary techniques for the purity analysis of this compound are High-Performance Liquid Chromatography (HPLC) for non-volatile organic impurities and Gas Chromatography (GC) for volatile impurities and the main component.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a robust method for separating and quantifying this compound from its non-volatile, process-related impurities and degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
| Time (min) | % A | % B |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 25.0 | 30 | 70 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water.
| Compound | Retention Time (min) |
| 2-chloro-6-hydroxybenzoic acid | ~ 5.2 |
| This compound | ~ 15.8 |
Gas Chromatography (GC)
GC coupled with a Flame Ionization Detector (FID) is suitable for the quantification of the main component and volatile impurities. For the analysis of the acidic starting material, derivatization may be required to improve peak shape and thermal stability.
-
Instrumentation: Gas chromatograph with an FID detector.
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve 20 mg of the sample in 1 mL of a suitable solvent such as Dichloromethane.
| Compound | Retention Time (min) |
| Ethanol | ~ 2.5 |
| Diethyl Ether | ~ 2.8 |
| This compound | ~ 12.1 |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for the structural confirmation of this compound and the identification of unknown impurities.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include those for the ethyl group (a triplet and a quartet), aromatic protons, and the hydroxyl proton.
-
¹³C NMR (CDCl₃, 100 MHz): Signals corresponding to the carbonyl carbon, aromatic carbons, and the ethyl group carbons would be observed.
-
Mass Spectrometry (EI): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
Visualization of Analytical Workflow and Impurity Profile
Caption: Workflow for the purity analysis of this compound.
Caption: Potential impurity profile from the synthesis of this compound.
Conclusion
A combination of HPLC and GC methods provides a comprehensive approach to the purity analysis of this compound. The detailed protocols and understanding of the potential impurity profile outlined in this guide will enable researchers and drug development professionals to ensure the quality and consistency of this important chemical intermediate. Spectroscopic techniques such as NMR and MS are invaluable for structural elucidation and impurity identification.
References
Methodological & Application
Application Notes and Protocols: Etherification of Ethyl 2-chloro-6-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The etherification of ethyl 2-chloro-6-hydroxybenzoate is a crucial transformation in synthetic organic chemistry, providing a versatile intermediate for the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. The hydroxyl group of this substituted phenol can be readily converted to an ether linkage through the Williamson ether synthesis, a robust and widely used method. This reaction involves the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the desired ether.
This document provides detailed protocols and reaction conditions for the etherification of this compound, based on established chemical principles and analogous procedures.
Reaction Principle: The Williamson Ether Synthesis
The etherification of this compound proceeds via the Williamson ether synthesis, an SN2 reaction. The general mechanism involves two key steps:
-
Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of this compound, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Substitution: The resulting phenoxide ion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group (e.g., a halide) to form the ether linkage.
For this SN2 reaction to be efficient, primary alkyl halides are preferred as the electrophile to minimize competing elimination reactions.[1][2]
Reaction Scheme
Caption: General reaction scheme for the Williamson ether synthesis of this compound.
Tabulated Reaction Conditions
The following table summarizes typical reaction conditions for the Williamson ether synthesis, applicable to the etherification of this compound. These conditions are compiled from general principles of the Williamson ether synthesis and specific examples of similar phenolic etherifications.
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Alkylating Agent | Alkyl Halide (e.g., Iodide, Bromide) or Sulfate | 1.1 - 1.5 equivalents |
| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), Sodium Hydroxide (NaOH) | 1.5 - 2.5 equivalents |
| Solvent | Acetone, Dimethylformamide (DMF), Acetonitrile, Dimethyl Sulfoxide (DMSO) | Anhydrous conditions are recommended, especially with strong bases like NaH. |
| Temperature | Room Temperature to 80 °C | The optimal temperature depends on the reactivity of the alkylating agent and the solvent used.[1] |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC).[1] |
| Typical Yield | 50 - 95% | Yields can vary depending on the specific reactants and conditions used.[1] |
Experimental Protocols
Below are two detailed protocols for the etherification of this compound using different bases and alkylating agents.
Protocol 1: Etherification using Potassium Carbonate and an Alkyl Halide in Acetone
This protocol is adapted from a similar procedure for the O-alkylation of a phenolic compound.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Add anhydrous acetone to dissolve the starting material.
-
Add finely powdered anhydrous potassium carbonate (1.5 eq.).
-
To the stirring suspension, add the alkyl halide (1.2 eq.).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 56 °C for acetone).
-
Maintain the reaction at reflux for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium halide salts. Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or recrystallization, if necessary.
Protocol 2: Etherification using Sodium Hydride and an Alkyl Halide in DMF
This protocol employs a stronger base and is suitable for less reactive alkylating agents. Caution: Sodium hydride is highly reactive and flammable. Handle with care in an inert atmosphere.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Septa and needles for inert atmosphere techniques
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add a solution of this compound (1.0 eq.) in anhydrous DMF.
-
Cool the solution in an ice bath (0 °C).
-
Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling in an ice bath.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic extracts and wash with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Experimental Workflow Diagram
Caption: A generalized workflow for the etherification of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkylating agents are often toxic and should be handled with care.
-
Strong bases like sodium hydride are highly reactive and require careful handling under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The etherification of this compound is a straightforward yet powerful reaction for the synthesis of valuable chemical intermediates. The choice of base, solvent, and alkylating agent can be tailored to the specific requirements of the desired product and the available laboratory resources. The protocols provided herein offer a solid foundation for researchers to successfully perform this transformation.
References
Application Notes and Protocols: Williamson Ether Synthesis of Ethyl 2-chloro-6-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the Williamson ether synthesis using ethyl 2-chloro-6-hydroxybenzoate as the starting phenol. The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and an organohalide.[1][2][3] These notes outline the reaction mechanism, typical conditions, and a step-by-step experimental protocol. Additionally, a workflow diagram and data presentation tables are included to facilitate experimental planning and execution.
Introduction
The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains a cornerstone of ether synthesis in organic chemistry.[2] The reaction involves the deprotonation of an alcohol or phenol to form an alkoxide or phenoxide ion, which then acts as a nucleophile to displace a halide from a primary alkyl halide.[1][2][4] This method is highly versatile and is frequently employed in the synthesis of pharmaceutical intermediates and other complex organic molecules.[5]
This protocol focuses on the O-alkylation of this compound. The phenolic hydroxyl group of this substrate can be deprotonated to form a phenoxide, which can then be reacted with a suitable alkyl halide to yield the corresponding ether.
Reaction and Mechanism
The overall reaction is as follows:
The reaction proceeds via an SN2 mechanism.[2][4] The first step involves the deprotonation of the phenolic hydroxyl group of this compound by a base (e.g., potassium carbonate, sodium hydroxide) to form a more nucleophilic phenoxide ion. This phenoxide ion then attacks the primary alkyl halide in a backside attack, displacing the halide and forming the ether linkage.[2][4]
Experimental Protocol
This protocol provides a general procedure for the Williamson ether synthesis of this compound with a primary alkyl halide (e.g., ethyl iodide).
3.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| This compound | C₉H₉ClO₃ | 200.62 | 1.0 g | 1.0 |
| Alkyl Halide (e.g., Ethyl Iodide) | C₂H₅I | 155.97 | 1.2 eq | 1.2 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 eq | 2.0 |
| Acetone or Acetonitrile | - | - | 20 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
3.2. Equipment
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
TLC plates and chamber
3.3. Procedure
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 g, 1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent Addition: Add 20 mL of acetone or acetonitrile to the flask.
-
Alkyl Halide Addition: Add the alkyl halide (e.g., ethyl iodide, 1.2 eq) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 50-80°C) with vigorous stirring.[1][2] The reaction is typically complete within 1-8 hours.[1][2]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in diethyl ether (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).[6]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Data Presentation
Table 1: Reactant and Expected Product Information
| Compound | Molar Mass ( g/mol ) | Starting Amount (g) | Moles (mmol) | Molar Ratio | Expected Product | Expected Yield (%) |
| This compound | 200.62 | 1.0 | 4.98 | 1.0 | Ethyl 2-chloro-6-ethoxybenzoate | 70-90 |
| Ethyl Iodide | 155.97 | 0.93 | 5.98 | 1.2 | ||
| Potassium Carbonate | 138.21 | 1.38 | 9.97 | 2.0 |
Note: Expected yield is an estimate based on typical Williamson ether synthesis reactions and may vary.
Workflow and Diagrams
5.1. Experimental Workflow Diagram
Caption: Experimental workflow for the Williamson ether synthesis.
5.2. Signaling Pathway Diagram (Reaction Mechanism)
Caption: Mechanism of the Williamson ether synthesis.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkyl halides are often volatile and toxic; avoid inhalation and skin contact.
-
Bases such as potassium carbonate and sodium hydroxide are corrosive.
-
Organic solvents are flammable. Keep away from open flames and ignition sources.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Extend reaction time, ensure adequate heating, or use a stronger base/more reactive alkyl halide. |
| Ineffective base | Ensure the base is anhydrous and of sufficient strength to deprotonate the phenol. | |
| Side reactions (elimination) | Use a primary alkyl halide; secondary and tertiary halides are more prone to elimination.[2] | |
| Presence of starting material | Incomplete reaction | See above. |
| Formation of multiple products | Side reactions | Optimize reaction conditions (temperature, solvent). Purify the desired product by column chromatography. |
Conclusion
The Williamson ether synthesis is a reliable method for the preparation of ethers from this compound. The provided protocol, when followed with care, should afford the desired ether product in good yield. Optimization of reaction conditions may be necessary depending on the specific alkyl halide used. These application notes serve as a comprehensive guide for researchers in the planning and execution of this important transformation.
References
Application Notes and Protocols for the Synthesis of FABP Inhibitors Utilizing Ethyl 2-chloro-6-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of potent Fatty Acid Binding Protein (FABP) inhibitors, leveraging Ethyl 2-chloro-6-hydroxybenzoate as a key starting material. The following sections outline the synthetic strategy, experimental procedures, and relevant data in a structured format to facilitate research and development in the field of metabolic and inflammatory diseases.
Introduction
Fatty Acid Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids and other lipophilic ligands.[1] Dysregulation of FABP activity has been implicated in a variety of diseases, including type 2 diabetes, atherosclerosis, and non-alcoholic fatty liver disease. Consequently, the development of small molecule inhibitors of FABPs is a promising therapeutic strategy. Many potent FABP inhibitors, such as BMS-309403, feature a biaryl or diphenyl ether scaffold, which is key for their high binding affinity.[2][3][4][5]
This document details a synthetic route to a biaryl-based FABP inhibitor, structurally analogous to known potent inhibitors, starting from this compound. The synthesis capitalizes on a key Suzuki-Miyaura cross-coupling reaction to construct the central biaryl core.
Synthetic Pathway Overview
The proposed synthetic pathway commences with the protection of the hydroxyl group of this compound, followed by a palladium-catalyzed Suzuki-Miyaura coupling reaction to introduce the second aryl ring. Subsequent deprotection and etherification, followed by ester hydrolysis, yield the final FABP inhibitor.
Caption: Proposed synthetic pathway for a FABP inhibitor.
Experimental Protocols
Step 1: Protection of this compound
Protocol: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C is added N,N-Diisopropylethylamine (DIPEA, 1.5 eq). Chloromethyl methyl ether (MOMCl, 1.2 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Ethyl 2-chloro-6-(methoxymethoxy)benzoate.
| Reagent | Molar Ratio | Purity | Supplier |
| This compound | 1.0 | >98% | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | 1.5 | >99% | Acros Organics |
| Chloromethyl methyl ether (MOMCl) | 1.2 | >98% | TCI |
| Dichloromethane (DCM) | - | Anhydrous | Fisher Scientific |
Step 2: Suzuki-Miyaura Cross-Coupling
Protocol: A mixture of Ethyl 2-chloro-6-(methoxymethoxy)benzoate (1.0 eq), 2-methylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in a 2:1 mixture of toluene and water (0.3 M) is degassed with argon for 15 minutes. The reaction mixture is then heated to 90 °C and stirred for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to yield Ethyl 2'-methyl-6-(methoxymethoxy)biphenyl-2-carboxylate.
| Reagent | Molar Ratio | Purity | Supplier |
| Ethyl 2-chloro-6-(methoxymethoxy)benzoate | 1.0 | - | - |
| 2-Methylphenylboronic acid | 1.2 | >97% | Combi-Blocks |
| Potassium carbonate (K2CO3) | 2.0 | >99% | J.T. Baker |
| Tetrakis(triphenylphosphine)palladium(0) | 0.05 | 99% | Strem Chemicals |
| Toluene/Water | - | Anhydrous/Deionized | - |
Step 3: Deprotection of the Hydroxyl Group
Protocol: To a solution of Ethyl 2'-methyl-6-(methoxymethoxy)biphenyl-2-carboxylate (1.0 eq) in methanol (0.4 M) is added concentrated hydrochloric acid (2.0 eq). The mixture is stirred at 60 °C for 4 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give Ethyl 6-hydroxy-2'-methylbiphenyl-2-carboxylate, which is often used in the next step without further purification.
| Reagent | Molar Ratio | Purity | Supplier |
| Ethyl 2'-methyl-6-(methoxymethoxy)biphenyl-2-carboxylate | 1.0 | - | - |
| Concentrated Hydrochloric Acid | 2.0 | 37% | VWR |
| Methanol | - | Anhydrous | - |
Step 4: Etherification
Protocol: To a solution of Ethyl 6-hydroxy-2'-methylbiphenyl-2-carboxylate (1.0 eq) in anhydrous acetone (0.5 M) is added potassium carbonate (2.0 eq) and ethyl bromoacetate (1.5 eq). The reaction mixture is heated to reflux and stirred for 8 hours. After cooling, the solid is filtered off, and the filtrate is concentrated. The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. Purification by column chromatography affords Ethyl 6-(2-ethoxy-2-oxoethoxy)-2'-methylbiphenyl-2-carboxylate.
| Reagent | Molar Ratio | Purity | Supplier |
| Ethyl 6-hydroxy-2'-methylbiphenyl-2-carboxylate | 1.0 | - | - |
| Potassium carbonate (K2CO3) | 2.0 | >99% | J.T. Baker |
| Ethyl bromoacetate | 1.5 | >98% | Alfa Aesar |
| Acetone | - | Anhydrous | - |
Step 5: Ester Hydrolysis
Protocol: Ethyl 6-(2-ethoxy-2-oxoethoxy)-2'-methylbiphenyl-2-carboxylate (1.0 eq) is dissolved in a 3:1 mixture of tetrahydrofuran (THF) and water (0.2 M). Lithium hydroxide monohydrate (3.0 eq) is added, and the mixture is stirred at room temperature for 6 hours. The THF is removed under reduced pressure, and the aqueous residue is acidified to pH 2-3 with 1 M HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, 6-(Carboxymethoxy)-2'-methylbiphenyl-2-carboxylic acid.
| Reagent | Molar Ratio | Purity | Supplier |
| Ethyl 6-(2-ethoxy-2-oxoethoxy)-2'-methylbiphenyl-2-carboxylate | 1.0 | - | - |
| Lithium hydroxide monohydrate (LiOH·H2O) | 3.0 | >98% | Sigma-Aldrich |
| Tetrahydrofuran (THF)/Water | - | Anhydrous/Deionized | - |
| 1 M Hydrochloric Acid | - | - | - |
Data Presentation
| Compound | Structure | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| Ethyl 2-chloro-6-(methoxymethoxy)benzoate | 244.68 | 85-95 | Colorless oil | |
| Ethyl 2'-methyl-6-(methoxymethoxy)biphenyl-2-carboxylate | 300.36 | 70-85 | White solid | |
| Ethyl 6-hydroxy-2'-methylbiphenyl-2-carboxylate | 256.29 | 90-98 | White solid | |
| Ethyl 6-(2-ethoxy-2-oxoethoxy)-2'-methylbiphenyl-2-carboxylate | 342.38 | 75-88 | Pale yellow oil | |
| 6-(Carboxymethoxy)-2'-methylbiphenyl-2-carboxylic acid | 286.28 | 80-95 | White powder |
FABP Inhibition Assay Protocol
The inhibitory activity of the synthesized compound against various FABP subtypes can be evaluated using a fluorescent probe displacement assay.
Caption: Workflow for the FABP inhibition assay.
Protocol:
-
Prepare a stock solution of the purified FABP protein (e.g., FABP4) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of a fluorescent probe, such as 1-anilinonaphthalene-8-sulfonic acid (ANS), in the same buffer.
-
Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
In a 96-well black plate, add the FABP protein solution and the ANS solution to each well.
-
Add the serially diluted inhibitor to the wells. Include control wells with DMSO only (100% activity) and wells with a known potent inhibitor as a positive control.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for ANS).
-
The decrease in fluorescence intensity upon addition of the inhibitor corresponds to the displacement of the probe from the FABP binding pocket.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
| Reagent/Instrument | Details | Supplier |
| Purified FABP4 Protein | >95% purity | R&D Systems |
| 1-Anilinonaphthalene-8-sulfonic acid (ANS) | >97% | Invitrogen |
| 96-well black plates | - | Corning |
| Fluorescence Plate Reader | - | Molecular Devices |
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the synthesis and evaluation of a novel biaryl-based FABP inhibitor using this compound as a key precursor. The structured data and detailed methodologies are intended to support researchers in the development of new therapeutic agents targeting the FABP family of proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scilit.com [scilit.com]
- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 4. Synthesis of BMS-309403-related compounds, including [¹⁴C]BMS-309403, a radioligand for adipocyte fatty acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent and selective biphenyl azole inhibitors of adipocyte fatty acid binding protein (aFABP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protecting Group Strategies for the Hydroxyl Group of Ethyl 2-chloro-6-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common protecting group strategies for the sterically hindered hydroxyl group of Ethyl 2-chloro-6-hydroxybenzoate. The selection of an appropriate protecting group is critical in multi-step organic syntheses to ensure chemoselectivity and high yields. This document outlines protocols for the protection and deprotection of the phenolic hydroxyl group using Methoxymethyl (MOM), tert-Butyldimethylsilyl (TBS), and Benzyl (Bn) ethers, supported by quantitative data and detailed experimental procedures.
Introduction
This compound is a valuable building block in the synthesis of various biologically active molecules. The presence of two ortho substituents, a chloro group and an ester, sterically hinders the hydroxyl group, influencing its reactivity and requiring careful consideration for the choice of protecting group. The ideal protecting group should be introduced in high yield under mild conditions, be stable to a range of reaction conditions, and be removed selectively without affecting other functional groups. This document explores three commonly employed protecting groups that meet these criteria to varying extents.
Protecting Group Selection Workflow
The choice of a protecting group depends on the planned synthetic route and the stability of other functional groups in the molecule. The following diagram illustrates a general decision-making process for selecting a suitable protecting group for the hydroxyl functionality of this compound.
Caption: Decision workflow for selecting a hydroxyl protecting group.
Data Summary
The following tables summarize typical reaction conditions and yields for the protection and deprotection of sterically hindered phenols, providing a comparative overview of the different strategies. Note that yields and reaction times are substrate-dependent and may require optimization for this compound.
Table 1: Protection of Sterically Hindered Phenols
| Protecting Group | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| MOM | Methoxymethyl chloride (MOMCl) | N,N-Diisopropylethylamine (DIPEA) or NaH | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 to rt | 2 - 8 | 85 - 98[1] |
| TBS | tert-Butyldimethylsilyl chloride (TBSCl) | Imidazole | N,N-Dimethylformamide (DMF) | rt to 50 | 17 | ~100[2] |
| TBS | tert-Butyldimethylsilyl triflate (TBSOTf) | 2,6-Lutidine | Dichloromethane (DCM) | 0 to rt | 1 - 4 | >90 |
| Benzyl | Benzyl bromide (BnBr) | Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) or Acetone | 0 to rt | 2 - 24 | 80 - 95 |
Table 2: Deprotection of Protected Sterically Hindered Phenols
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| MOM | Trifluoroacetic acid (TFA) / H₂O | Dichloromethane (DCM) | rt | 12 | >90[3] |
| MOM | Hydrochloric acid (HCl) | Methanol (MeOH) / H₂O | rt | 72 | ~85[1] |
| TBS | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | rt | 18 | ~97[2] |
| TBS | Hydrochloric acid (HCl) | Methanol (MeOH) | rt | 1 - 3 | >90 |
| Benzyl | H₂ (1 atm), 10% Pd/C | Ethanol (EtOH) or Ethyl acetate (EtOAc) | rt | 12 - 24 | >90 |
Experimental Protocols
The following are detailed experimental protocols for the protection and deprotection of the hydroxyl group of sterically hindered phenols. These should be adapted and optimized for this compound.
Methoxymethyl (MOM) Ether Protection
Scheme: Protection of a hindered phenol using MOMCl and a base.
Caption: MOM protection of this compound.
Protocol:
-
To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).
-
Slowly add methoxymethyl chloride (MOMCl, 1.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired MOM-protected product.[1]
Methoxymethyl (MOM) Ether Deprotection
Scheme: Acid-catalyzed deprotection of a MOM-protected phenol.
Caption: Deprotection of MOM-protected this compound.
Protocol:
-
Dissolve the MOM-protected this compound (1.0 equiv) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 15:1 v/v, 0.1 M).[3]
-
Stir the reaction mixture at room temperature for 12 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the deprotected phenol.
tert-Butyldimethylsilyl (TBS) Ether Protection
Scheme: Protection of a hindered phenol using TBSCl and imidazole.
Caption: TBS protection of this compound.
Protocol:
-
To a solution of this compound (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under an inert atmosphere, add imidazole (4.0 equiv).[2]
-
Add tert-butyldimethylsilyl chloride (TBSCl, 3.0 equiv) portion-wise to the mixture.[2]
-
Stir the reaction mixture at 50 °C for 17 hours, monitoring by TLC.[2]
-
After completion, cool the reaction to room temperature and add water.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the TBS-protected product.[2]
tert-Butyldimethylsilyl (TBS) Ether Deprotection
Scheme: Fluoride-mediated deprotection of a TBS-protected phenol.
Caption: Deprotection of TBS-protected this compound.
Protocol:
-
To a solution of the TBS-protected this compound (1.0 equiv) in tetrahydrofuran (THF, 0.2 M), add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv).[2]
-
Stir the reaction mixture at room temperature for 18 hours, monitoring by TLC.[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the deprotected phenol.[2]
Benzyl (Bn) Ether Protection
Scheme: Protection of a hindered phenol using benzyl bromide and a base.
Caption: Benzyl protection of this compound.
Protocol:
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.3 M) under an inert atmosphere at 0 °C, add a solution of this compound (1.0 equiv) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give the benzylated product.
Benzyl (Bn) Ether Deprotection
Scheme: Catalytic hydrogenolysis for the deprotection of a benzyl-protected phenol.
Caption: Deprotection of benzyl-protected this compound.
Protocol:
-
To a solution of the benzyl-protected this compound (1.0 equiv) in ethanol (0.1 M), add 10% palladium on activated carbon (Pd/C, 10 mol %).
-
Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient), if necessary, to yield the deprotected phenol.
References
Application Notes and Protocols: O-Allylation of Ethyl 2-chloro-6-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the O-allylation of Ethyl 2-chloro-6-hydroxybenzoate with allyl bromide. This reaction, a classic example of the Williamson ether synthesis, is a fundamental transformation in organic chemistry, frequently utilized in the synthesis of pharmaceutical intermediates and other complex organic molecules. The protocols outlined below describe various reaction conditions, including different bases and solvent systems, to afford the desired product, Ethyl 2-chloro-6-(allyloxy)benzoate. Safety precautions, reaction workup, and product purification are also detailed.
Introduction
The Williamson ether synthesis is a robust and versatile method for the formation of ethers via an S(_N)2 reaction between an alkoxide or phenoxide and a primary alkyl halide.[1][2] In the context of drug development and medicinal chemistry, the introduction of an allyl group can be a key step in modifying the biological activity of a molecule. The reaction of this compound with allyl bromide proceeds by the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces the bromide from allyl bromide to form the corresponding allyl ether. The choice of base and solvent is critical for optimizing the reaction yield and minimizing potential side reactions.
Reaction Scheme
Figure 1: General reaction scheme for the O-allylation of this compound.
Data Presentation
While specific yield data for the O-allylation of this compound is not extensively reported in the literature, the following table summarizes typical conditions and expected yields based on analogous reactions with substituted phenols. These conditions provide a strong starting point for optimization.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | K₂CO₃ (2.0) | Acetone | Reflux (56) | 4 - 8 | 85 - 95 |
| 2 | NaH (1.2) | DMF | 0 to RT | 2 - 6 | 80 - 90 |
| 3 | K₂CO₃ (2.0) / TBAB (0.1) | Acetone | Reflux (56) | 2 - 4 | > 90 |
TBAB: Tetrabutylammonium bromide (Phase-Transfer Catalyst)
Experimental Protocols
Protocol 1: O-Allylation using Potassium Carbonate in Acetone
This is a common and effective method for the O-allylation of phenols.
Materials:
-
This compound
-
Allyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Tetrabutylammonium bromide (TBAB, optional, as a phase-transfer catalyst)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous acetone to dissolve the starting material.
-
Add anhydrous potassium carbonate (2.0 eq) and tetrabutylammonium bromide (0.1 eq, if used) to the flask.
-
Stir the suspension vigorously for 10-15 minutes at room temperature.
-
Add allyl bromide (1.2 - 1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and wash with deionized water (2 x) and then with brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Ethyl 2-chloro-6-(allyloxy)benzoate.
Protocol 2: O-Allylation using Sodium Hydride in DMF
This method is suitable for less reactive phenols or when a stronger base is required.
Materials:
-
This compound
-
Allyl bromide
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Add allyl bromide (1.2 - 1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Extract the aqueous mixture with diethyl ether (3 x).
-
Combine the organic layers and wash with deionized water (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Mandatory Visualizations
Signaling Pathway of the Williamson Ether Synthesis
Caption: Reaction pathway for the Williamson ether synthesis.
Experimental Workflow
Caption: A typical experimental workflow for the O-allylation reaction.
Safety and Handling
-
Allyl bromide is a lachrymator and is toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH under an inert atmosphere and away from any source of water.
-
Dimethylformamide (DMF) is a potential teratogen and should be handled with care, avoiding skin contact and inhalation.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these experiments.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, especially when using NaH.
-
Increase the reaction time or temperature, but be mindful of potential side reactions.
-
For sterically hindered phenols, a stronger base like NaH might be necessary.
-
The use of a phase-transfer catalyst like TBAB can significantly improve the reaction rate and yield, especially with weaker bases like K₂CO₃.
-
-
Side Products:
-
If C-allylation is observed, it may be beneficial to use less polar solvents or to ensure complete formation of the phenoxide before adding the allyl bromide.
-
Elimination reactions can become more prevalent at higher temperatures.
-
Conclusion
The O-allylation of this compound is a straightforward and high-yielding reaction when appropriate conditions are employed. The choice between a milder base like potassium carbonate in acetone and a stronger base like sodium hydride in DMF will depend on the specific requirements of the synthesis and the reactivity of the substrate. The protocols provided herein serve as a comprehensive guide for researchers to successfully perform this important transformation in a laboratory setting.
References
Application Note and Protocol: Purification of Ethyl 2-chloro-6-hydroxybenzoate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-6-hydroxybenzoate is a substituted benzoate derivative with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds.[1][2] Synthesis of such molecules often results in a crude product containing unreacted starting materials, by-products, and other impurities. Effective purification is therefore a critical step to ensure the identity, purity, and quality of the final compound. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used technique for the separation of organic compounds.[3]
Principle of Separation
Column chromatography is a liquid chromatography technique used to separate mixtures of compounds. The separation is based on the differential partitioning of the components between a stationary phase (in this case, silica gel) and a mobile phase (a solvent system). This compound, being a moderately polar molecule due to the presence of an ester, a hydroxyl group, and a chloro group, will interact with the polar silica gel stationary phase. By using a mobile phase of increasing polarity, the components of the crude mixture can be selectively eluted from the column, with less polar compounds eluting first, followed by compounds of increasing polarity.
Materials and Reagents
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Dichloromethane (ACS grade, for sample loading)
-
Celite or a small amount of silica gel (for dry loading)
-
Glass chromatography column with a stopcock
-
Separatory funnel or solvent reservoir
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Cotton or glass wool
-
Sand (optional)
Experimental Protocol
This protocol outlines the purification of this compound from a crude reaction mixture.
Thin Layer Chromatography (TLC) Analysis of Crude Mixture
Before performing column chromatography, it is essential to analyze the crude mixture by TLC to determine the optimal mobile phase composition for separation.
-
Spotting: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Also spot a reference standard of the pure product if available.
-
Developing: Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 n-hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3) in subsequent trials.
-
Visualization: Visualize the separated spots under a UV lamp.[4]
-
Optimal Solvent System: The ideal solvent system is one that gives a good separation between the desired product spot and the impurity spots, with the product having an Rf value of approximately 0.2-0.4.
Column Preparation (Slurry Packing Method)
-
Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the chromatography column. A small layer of sand can be added on top of the plug.
-
Preparing the Slurry: In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate) to form a slurry. The amount of silica gel is typically 50-100 times the weight of the crude product.
-
Packing the Column: Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Equilibration: Allow the excess solvent to drain until it is just above the top of the silica gel. Do not let the column run dry. Add more of the initial mobile phase and run it through the column to equilibrate the stationary phase.
Sample Loading (Dry Loading Method)
Dry loading is recommended for better resolution.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Adsorption onto Silica: Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Solvent Removal: Remove the solvent completely using a rotary evaporator until a free-flowing powder is obtained.[3]
-
Loading the Column: Carefully add the silica gel with the adsorbed sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the sample layer during solvent addition.
Elution
-
Initial Elution: Carefully add the initial mobile phase (e.g., 95:5 n-hexane:ethyl acetate) to the column using a separatory funnel as a reservoir.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., from 95:5 to 90:10, then 85:15 n-hexane:ethyl acetate). The gradient can be stepwise or continuous. A general guideline is to use a total solvent volume that is 5-10 times the volume of the packed silica gel.
-
Fraction Collection: Collect the eluent in small, numbered fractions (e.g., 10-20 mL each) in test tubes or flasks.
Analysis of Fractions
-
TLC Monitoring: Spot a small amount from each fraction (or every few fractions) on a TLC plate.
-
Visualization: Develop the TLC plate in a suitable solvent system and visualize the spots under a UV lamp.
-
Pooling Fractions: Identify the fractions containing the pure product (single spot corresponding to the Rf of the desired compound). Combine these pure fractions into a clean, pre-weighed flask.
Product Isolation
-
Solvent Evaporation: Remove the solvent from the pooled pure fractions using a rotary evaporator.
-
Drying: Dry the resulting pure product under high vacuum to remove any residual solvent.
-
Characterization: Determine the weight of the pure product and calculate the yield. Characterize the purified this compound using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry) to confirm its identity and purity.
Data Presentation
The following table summarizes the expected quantitative data from the purification process.
| Parameter | Crude Product | Purified Product |
| Appearance | Yellowish-brown oil | Colorless to pale yellow oil |
| Weight | e.g., 5.0 g | e.g., 3.8 g |
| Purity (by HPLC/GC) | e.g., 75% | e.g., >98% |
| Yield | - | e.g., 76% |
| Rf Value (8:2 Hex:EtOAc) | Multiple spots | Single spot at e.g., 0.35 |
Troubleshooting
-
Poor Separation: If the separation is not effective, consider using a finer mesh silica gel, a longer column, or a shallower solvent gradient.
-
Product Not Eluting: If the product is not coming off the column, increase the polarity of the mobile phase.
-
Cracked Column Bed: This can happen if the column runs dry. Ensure the solvent level is always above the top of the stationary phase. Repacking the column is necessary if it cracks.
-
Tailing of Spots on TLC: This may indicate that the compound is acidic or basic. Adding a small amount of acetic acid or triethylamine to the mobile phase can sometimes improve the spot shape.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound using column chromatography. By following this procedure, researchers can obtain a high-purity product suitable for further research and development activities. The provided workflow and troubleshooting guide will aid in the successful implementation of this purification technique.
References
Application Notes and Protocols: Recrystallization of Ethyl 2-chloro-6-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Compound Information
| Property | Value |
| IUPAC Name | Ethyl 2-chloro-6-hydroxybenzoate |
| Molecular Formula | C₉H₉ClO₃ |
| Molecular Weight | 200.62 g/mol |
| CAS Number | 112270-06-1 |
Experimental Protocol: Recrystallization using an Ethanol-Water Solvent System
The selection of an ethanol-water solvent system is based on the general solubility characteristics of similar compounds, such as ethylparaben (Ethyl 4-hydroxybenzoate), which is highly soluble in ethanol and sparingly soluble in water[1][2]. This differential solubility is ideal for recrystallization.
Materials and Equipment
| Materials | Equipment |
| Crude this compound | Erlenmeyer flasks |
| Ethanol (95% or absolute) | Hot plate with magnetic stirrer |
| Deionized water | Magnetic stir bar |
| Boiling chips | Buchner funnel and flask |
| Filter paper | Vacuum source |
| Glass stirring rod | |
| Spatula | |
| Beakers | |
| Graduated cylinders | |
| Watch glass | |
| Drying oven or desiccator |
Safety Precautions
| Substance | Hazards |
| Ethanol | Highly flammable liquid and vapor. Causes serious eye irritation.[3][4][5][6] |
| Ethyl Acetate | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[7][8][9][10] |
| Hexane | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure. Toxic to aquatic life with long lasting effects.[11][12][13][14][15] |
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling chemicals. All procedures involving flammable solvents should be performed in a well-ventilated fume hood, away from ignition sources.
Recrystallization Procedure
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size.
-
Add a minimal amount of hot ethanol to the flask while stirring to dissolve the solid. The principle is to use the smallest volume of solvent necessary to fully dissolve the compound at its boiling point.
-
If the solid does not completely dissolve, add small additional portions of hot ethanol until a clear solution is obtained.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
-
Induction of Crystallization:
-
Slowly add deionized water dropwise to the hot ethanolic solution until the solution becomes slightly turbid (cloudy). The turbidity indicates that the solution is saturated.
-
If excessive turbidity occurs, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
-
Crystal Growth:
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of a cold ethanol-water mixture to remove any remaining soluble impurities.
-
Continue to draw air through the crystals for several minutes to aid in drying.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a drying oven at a temperature below the compound's melting point or in a desiccator under vacuum.
-
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the melting point of the compound being lower than the boiling point of the solvent system. To remedy this, add more of the primary solvent (ethanol) to the hot mixture to ensure the compound remains dissolved, and then cool the solution more slowly.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Reheat the solution to evaporate some of the solvent and then allow it to cool again. Scratching the inside of the flask with a glass rod can also help to induce crystallization.
Data Presentation
While specific experimental data for this compound is not available, the following table provides a template for recording and presenting your experimental results.
| Parameter | Trial 1 | Trial 2 (Optimized) |
| Initial Mass of Crude Product (g) | ||
| Volume of Ethanol (mL) | ||
| Volume of Water (mL) | ||
| Final Mass of Pure Product (g) | ||
| Percent Yield (%) | ||
| Melting Point (°C) | ||
| Purity by HPLC (%) |
Purity Assessment
The purity of the recrystallized this compound should be assessed using High-Performance Liquid Chromatography (HPLC).
HPLC Method
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for aromatic compounds.
-
Detector: UV detector set at a wavelength appropriate for the compound's chromophore (typically determined by a UV scan).
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
The purity is determined by the area percentage of the main peak in the chromatogram. A pure compound should exhibit a single, sharp peak.[16][17][18][19][20]
Visualization of the Experimental Workflow
Caption: Workflow for the recrystallization of this compound.
References
- 1. Ethylparaben | 120-47-8 [chemicalbook.com]
- 2. Ethylparaben CAS#: 120-47-8 [m.chemicalbook.com]
- 3. safetymanagementkey.com [safetymanagementkey.com]
- 4. guttmanenergy.com [guttmanenergy.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. chemos.de [chemos.de]
- 7. Ethyl Acetate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. rcilabscan.com [rcilabscan.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. chemos.de [chemos.de]
- 11. media.laballey.com [media.laballey.com]
- 12. echemi.com [echemi.com]
- 13. dhc-solvent.de [dhc-solvent.de]
- 14. carlroth.com [carlroth.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 17. benchchem.com [benchchem.com]
- 18. moravek.com [moravek.com]
- 19. reddit.com [reddit.com]
- 20. pharmoutsourcing.com [pharmoutsourcing.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl 2-chloro-6-hydroxybenzoate
[For Research Use Only]
Abstract
This application note details a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 2-chloro-6-hydroxybenzoate. This method is suitable for the determination of the compound in bulk drug substances and during various stages of drug development. The described protocol offers excellent linearity, accuracy, and precision, making it a reliable quality control and research tool.
Introduction
This compound is a chemical intermediate with potential applications in the pharmaceutical and chemical industries. A validated analytical method is crucial for ensuring its purity, stability, and quality throughout the manufacturing and development process. High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. This document provides a comprehensive protocol for the analysis of this compound using RP-HPLC with UV detection.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been optimized for the separation and quantification of this compound.
| Parameter | Condition |
| HPLC System | Quaternary or Binary Gradient HPLC with UV Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Run Time | 10 minutes |
Reagents and Standards
-
Acetonitrile (ACN): HPLC grade
-
Water: HPLC grade or purified water
-
Phosphoric Acid (H₃PO₄): Analytical reagent grade
-
This compound Reference Standard: Of known purity
Standard Solution Preparation
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
For Bulk Drug Substance: Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute this solution with the mobile phase to fall within the calibration curve range (e.g., a 1:10 dilution to achieve a nominal concentration of 100 µg/mL, followed by further dilutions if necessary).
Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Summary
The analytical method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose. The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Data Presentation
Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 380.5 |
| 50 | 759.2 |
| 100 | 1521.4 |
Precision Data (n=6)
| Concentration (µg/mL) | Mean Peak Area | Standard Deviation | % RSD |
| 50 | 760.1 | 8.5 | 1.12% |
Accuracy Data (Spiked Sample)
| Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 25 | 24.8 | 99.2% |
| 50 | 50.7 | 101.4% |
| 75 | 74.1 | 98.8% |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of components in the reversed-phase HPLC separation.
Conclusion
The described HPLC method provides a reliable and robust tool for the quantitative determination of this compound. The method is specific, accurate, precise, and linear over the specified concentration range. It is suitable for routine quality control analysis and for monitoring the compound in various research and development settings.
Application Notes and Protocols: Base Selection for the Deprotonation of Ethyl 2-chloro-6-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the selection of an appropriate base for the deprotonation of Ethyl 2-chloro-6-hydroxybenzoate, a critical step in various synthetic pathways. The choice of base is paramount to ensure efficient and selective deprotonation, minimizing potential side reactions. These notes include a theoretical background, a comparative table of suitable bases with their properties, a detailed experimental protocol, and visual diagrams to illustrate the chemical processes and workflow.
Introduction
This compound is a substituted phenolic compound with a sterically hindered hydroxyl group. The electronic effects of the chloro and ester groups, along with the steric hindrance, influence the acidity of the phenolic proton and the reactivity of the resulting phenoxide. Deprotonation is a key transformation, often preceding reactions such as alkylation or acylation, to form more complex molecules of interest in medicinal chemistry and materials science. The selection of a suitable base is governed by the pKa of the phenolic proton and the desired reaction conditions.
Principle of Base Selection
The fundamental principle for selecting a base to deprotonate an acid is that the equilibrium of the acid-base reaction must favor the formation of the products. This is achieved by choosing a base whose conjugate acid is weaker (i.e., has a higher pKa) than the acid being deprotonated. For this compound, the predicted pKa of the phenolic proton is approximately 8.96. Therefore, a suitable base should have a conjugate acid with a pKa value significantly greater than 9 to ensure complete deprotonation.
Furthermore, the steric environment of the hydroxyl group in this compound suggests that sterically hindered, non-nucleophilic bases may be advantageous in certain applications to avoid unwanted side reactions with the ester or chloro functionalities.
Comparative Data of Suitable Bases
The following table summarizes a selection of bases potentially suitable for the deprotonation of this compound, along with the pKa of their respective conjugate acids.
| Base Name | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Comments |
| Sodium Hydride | NaH | H₂ | ~36 | Strong, non-nucleophilic base. Generates H₂ gas. Requires anhydrous conditions. |
| Potassium tert-Butoxide | KOtBu | tert-Butanol | ~19 | Strong, sterically hindered base. Soluble in organic solvents. |
| Sodium Hydroxide | NaOH | H₂O | 15.7 | Inexpensive and common base. Its use might lead to hydrolysis of the ester group, especially at elevated temperatures. |
| Potassium Carbonate | K₂CO₃ | Bicarbonate (HCO₃⁻) | 10.33 | Mild base, often used in polar aprotic solvents like acetone or DMF. May require heating to achieve complete deprotonation. |
| 1,8-Diazabicycloundec-7-ene | DBU | [HDBU]⁺ | ~13.5 (in MeCN) | Strong, non-nucleophilic, organic base. Soluble in a wide range of organic solvents. |
| Sodium Bicarbonate | NaHCO₃ | Carbonic Acid (H₂CO₃) | 6.35 | Unsuitable. The pKa of its conjugate acid is lower than that of the phenol, meaning it will not effectively deprotonate the substrate. Included for comparative purposes. |
Experimental Protocol: General Procedure for Deprotonation
This protocol provides a general methodology for the deprotonation of this compound. The specific base and solvent should be chosen based on the subsequent reaction steps.
4.1. Materials:
-
This compound
-
Selected base (e.g., Potassium Carbonate)
-
Anhydrous solvent (e.g., Acetone or N,N-Dimethylformamide - DMF)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
4.2. Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: To the flask, add this compound (1.0 eq).
-
Solvent Addition: Add the anhydrous solvent (e.g., acetone, 10 mL per gram of substrate).
-
Base Addition: Add the selected base (e.g., Potassium Carbonate, 1.5 - 2.0 eq) to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to a temperature appropriate for the chosen base and solvent (e.g., reflux in acetone) to ensure complete deprotonation. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up (for subsequent reaction): The resulting phenoxide solution can be used directly for the next synthetic step (e.g., addition of an electrophile).
-
Work-up (for isolation of the phenoxide salt - if necessary): a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove any excess solid base. c. The solvent can be removed under reduced pressure to yield the crude phenoxide salt. Note: Phenoxide salts can be sensitive to air and moisture.
4.3. Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride is highly flammable and reacts violently with water; handle with extreme care under anhydrous conditions.
-
Strong bases are corrosive and should be handled with caution.
Visualizations
5.1. Reaction Pathway
Caption: Deprotonation of this compound.
5.2. Experimental Workflow
Caption: General workflow for the deprotonation experiment.
Application Notes and Protocols: Use of Potassium Carbonate in Reactions with Ethyl 2-chloro-6-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of potassium carbonate (K₂CO₃) in reactions involving Ethyl 2-chloro-6-hydroxybenzoate, a versatile building block in organic synthesis. The focus is on facilitating the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development.
Introduction
This compound is a substituted aromatic compound containing three key functional groups: an ethyl ester, a chloro group, and a hydroxyl group. This arrangement makes it an excellent precursor for the synthesis of various heterocyclic systems, particularly oxygen-containing heterocycles like benzofurans and coumarins. Potassium carbonate is a mild and inexpensive inorganic base that is widely used in organic synthesis.[1] Its applications include promoting alkylation, arylation, and cyclization reactions.[2] In the context of reactions with this compound, potassium carbonate primarily acts as a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity and facilitating subsequent intramolecular reactions.
Reaction Application: Intramolecular Cyclization for the Synthesis of Benzofuran Derivatives
A primary application of potassium carbonate in reactions with this compound is to mediate intramolecular cyclization to form benzofuran derivatives. This transformation is a crucial step in the synthesis of various biologically active molecules. The general reaction involves the deprotonation of the hydroxyl group by potassium carbonate, followed by an intramolecular nucleophilic attack of the resulting phenoxide on the carbon atom bearing the chloro group, leading to the formation of a five-membered furan ring fused to the benzene ring.
Reaction Scheme:
Caption: Intramolecular cyclization of this compound.
Experimental Protocol: Synthesis of Ethyl 4-hydroxybenzofuran-7-carboxylate
This protocol describes a general procedure for the intramolecular cyclization of this compound to synthesize Ethyl 4-hydroxybenzofuran-7-carboxylate using potassium carbonate as a base.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure Ethyl 4-hydroxybenzofuran-7-carboxylate.
Experimental Workflow:
Caption: Workflow for the synthesis of Ethyl 4-hydroxybenzofuran-7-carboxylate.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for similar intramolecular cyclization reactions leading to benzofuran derivatives, which can be used as a reference for optimizing the synthesis of Ethyl 4-hydroxybenzofuran-7-carboxylate.
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Hydroxy-5-nitrobenzaldehyde | K₂CO₃ | DMF | 80 | 4 | 75 | [1] |
| 3-Hydroxybenzaldehyde | K₂CO₃ | DMF | 80 | 3 | 85 | [1] |
| Substituted Salicylaldehydes | K₂CO₃ | Ethanol | Reflux | 2-5 | 70-90 | General observation |
Safety Precautions
-
This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Potassium Carbonate: Can cause skin and eye irritation. Avoid inhalation of dust.
-
N,N-Dimethylformamide (DMF): A combustible liquid and a potential reproductive toxin. Work in a well-ventilated fume hood and avoid contact with skin and eyes.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
Potassium carbonate serves as an effective and economical base for mediating the intramolecular cyclization of this compound to yield valuable benzofuran derivatives. The provided protocol, based on analogous and well-established synthetic methodologies, offers a reliable starting point for researchers in the field of organic synthesis and drug discovery. Optimization of reaction parameters such as temperature, reaction time, and solvent may be necessary to achieve the highest possible yields for specific substrates.
References
Application Notes and Protocols for N,N-Dimethylacetamide (DMA) as a Solvent in Reactions of Ethyl 2-chloro-6-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N-Dimethylacetamide (DMA) as a solvent for reactions involving Ethyl 2-chloro-6-hydroxybenzoate. Due to the limited availability of specific published protocols for this exact substrate in DMA, this document outlines a generalized protocol based on well-established principles of related chemical transformations, such as Ullmann-type condensations and nucleophilic aromatic substitutions.
Introduction
This compound is a valuable bifunctional building block in organic synthesis. The presence of a hydroxyl group, a chloro leaving group, and an ester moiety allows for a variety of subsequent chemical modifications. One key transformation is the intramolecular or intermolecular coupling to form heterocyclic structures, such as dibenzo[b,d]pyran-6-ones, which are prevalent in biologically active molecules and natural products. The choice of solvent is critical for the success of these reactions, and N,N-Dimethylacetamide (DMA) offers several advantages.
DMA is a polar, aprotic solvent with a high boiling point (165 °C), making it suitable for reactions that require elevated temperatures. Its ability to dissolve a wide range of organic and inorganic compounds facilitates homogeneous reaction conditions. For nucleophilic aromatic substitution (SNAr) and copper-catalyzed Ullmann-type reactions, DMA is often a solvent of choice as it can promote the reaction by stabilizing charged intermediates and increasing the nucleophilicity of the reacting species.
Key Reaction: Intramolecular Cyclization to form Dibenzo[b,d]pyran-6-one
A primary application of this compound is its conversion to a dibenzo[b,d]pyran-6-one scaffold. This transformation is typically achieved through an intramolecular Ullmann-type condensation or a base-mediated nucleophilic aromatic substitution, where the hydroxyl group displaces the ortho-chloro substituent.
Logical Workflow for Intramolecular Cyclization
Caption: Workflow for the synthesis of Dibenzo[b,d]pyran-6-one.
Experimental Protocols
The following are generalized protocols for reactions involving this compound in DMA. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Base-Mediated Intramolecular Cyclization
This protocol describes a potential pathway for the synthesis of the corresponding dibenzo[b,d]pyran-6-one via a nucleophilic aromatic substitution mechanism.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (2.0-3.0 eq) or cesium carbonate (1.5-2.0 eq).
-
Under a stream of nitrogen or argon, add anhydrous DMA to achieve a concentration of 0.1-0.5 M.
-
Heat the reaction mixture to 120-160 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into water and acidify with 1 M HCl to a pH of ~2-3.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Intramolecular Ullmann Condensation
For less reactive systems, a copper catalyst can facilitate the intramolecular C-O bond formation.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Copper(I) Iodide (CuI) or Copper(I) Oxide (Cu₂O)
-
(Optional) Ligand such as L-proline or N,N'-Dimethylethylenediamine (DMEDA)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), base (2.0-3.0 eq), and the copper catalyst (0.05-0.20 eq).
-
If using a ligand, add it at this stage (0.10-0.40 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous DMA via syringe.
-
Heat the reaction mixture to 120-160 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with aqueous ammonia solution to remove copper salts, followed by a water and brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography.
Data Presentation
The following tables summarize typical reaction parameters and potential outcomes based on analogous reactions found in the literature.
Table 1: Comparison of Reaction Conditions for Intramolecular Cyclization
| Parameter | Protocol 1 (Base-Mediated) | Protocol 2 (Copper-Catalyzed) |
| Reaction Type | Nucleophilic Aromatic Substitution | Ullmann Condensation |
| Base | K₂CO₃, Cs₂CO₃ | K₂CO₃, K₃PO₄ |
| Catalyst | None | CuI, Cu₂O |
| Ligand | None | L-proline, DMEDA (optional) |
| Temperature | 120-160 °C | 120-160 °C |
| Solvent | DMA | DMA |
| Typical Yields | Moderate to High (substrate dependent) | Good to Excellent |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient temperature; Inactive catalyst; Steric hindrance | Increase reaction temperature; Use a more active catalyst/ligand system; Increase reaction time. |
| Side Product Formation | Decomposition at high temperatures; Intermolecular reactions | Lower the reaction temperature and extend the reaction time; Use high dilution conditions to favor intramolecular reaction. |
| Difficulty in Purification | Residual copper salts | Thoroughly wash the organic extract with aqueous ammonia solution. |
Signaling Pathway and Mechanism
The intramolecular cyclization of this compound can proceed through different mechanistic pathways depending on the reaction conditions.
Catalytic Cycle for Copper-Catalyzed Ullmann Condensation
Caption: Proposed catalytic cycle for the Ullmann condensation.
Conclusion
Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 2-chloro-6-hydroxybenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of Ethyl 2-chloro-6-hydroxybenzoate and its derivatives. This class of reaction is pivotal for the synthesis of substituted biaryl compounds, which are key structural motifs in numerous pharmacologically active molecules.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in modern organic synthesis. Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool in medicinal chemistry and drug discovery. This compound is a valuable building block, and its coupling with various aryl and heteroaryl boronic acids provides access to a diverse library of 6-hydroxybiphenyl-2-carboxylate derivatives. These derivatives are precursors to compounds with potential applications as anti-inflammatory, analgesic, and anti-cancer agents. The core challenge in the Suzuki coupling of this compound lies in the lower reactivity of the aryl chloride compared to corresponding bromides or iodides, often necessitating the use of highly active palladium catalysts and specific ligands to achieve high yields.
General Reaction Scheme
The general transformation involves the coupling of this compound with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling reaction of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates to achieve optimal yields.
Protocol 1: General Procedure for Suzuki Coupling
This protocol is a general method adaptable for a range of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (2-Cy-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Anhydrous 1,4-dioxane or Toluene
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating plate or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the base (K₃PO₄ or K₂CO₃, 2-3 eq), and the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos).
-
Seal the vessel with a septum or cap and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 1,4-dioxane or toluene) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 6-hydroxy-[1,1'-biphenyl]-2-carboxylate derivative.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids.
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 110 | 18 | 92 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 90 | 24 | 78 |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 120 | 8 | 88 |
Experimental Workflow
The general workflow for performing a Suzuki coupling reaction with this compound is outlined below.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Applications in Drug Development
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The 6-hydroxybiphenyl-2-carboxylate derivatives synthesized via this Suzuki coupling protocol can serve as versatile intermediates for the development of novel therapeutics.
Potential Therapeutic Targets
Derivatives of 6-hydroxybiphenyl-2-carboxylic acid have been investigated for a range of biological activities, including:
-
Anti-inflammatory Agents: The biphenyl motif is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The synthesized compounds can be further functionalized to target enzymes such as cyclooxygenase (COX-1 and COX-2).
-
Anticancer Agents: Substituted biphenyls have been explored as inhibitors of various protein kinases, histone deacetylases (HDACs), and as modulators of signaling pathways involved in cancer progression.
-
Analgesics: Similar to their anti-inflammatory potential, these compounds can be developed as non-opioid analgesics.
Illustrative Signaling Pathway Involvement
While specific signaling pathways for derivatives of this compound are not extensively documented, related biphenyl compounds are known to modulate key cellular signaling pathways. For instance, some biphenyl-containing molecules act as kinase inhibitors, interfering with pathways like the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides a reliable and adaptable method for the synthesis of a diverse range of 6-hydroxybiphenyl-2-carboxylate derivatives. The protocols and data presented herein offer a solid foundation for researchers to explore this chemistry further. The resulting biaryl compounds are valuable intermediates with significant potential in the discovery and development of new therapeutic agents. Careful optimization of reaction conditions is crucial for achieving high yields and purity, paving the way for the efficient construction of complex molecular architectures for biological evaluation.
Troubleshooting & Optimization
Technical Support Center: Williamson Ether Synthesis of Ethyl 2-chloro-6-hydroxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethyl 2-chloro-6-hydroxybenzoate in Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the potential side reactions when using this compound in a Williamson ether synthesis?
When performing a Williamson ether synthesis with this compound, several side reactions can occur, competing with the desired O-alkylation product. These include:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. Alkylation can occur at the carbon atoms of the benzene ring, typically at the positions ortho or para to the activating hydroxyl group.[1]
-
Elimination (E2) Reaction of the Alkylating Agent: This is a common side reaction in Williamson ether synthesis, especially when using secondary or tertiary alkyl halides. The basic alkoxide can act as a base, abstracting a proton from the alkyl halide and leading to the formation of an alkene.[2]
-
Hydrolysis of the Ester Group: The ethyl ester group of the starting material or product can be hydrolyzed under the basic reaction conditions, especially in the presence of water and at elevated temperatures. This results in the corresponding carboxylic acid salt.[3][4]
-
Intramolecular Cyclization: Although less common due to the formation of a strained ring system, intramolecular reaction between the phenoxide and the ortho-chloro substituent is a theoretical possibility, which could lead to the formation of a substituted benzofuranone derivative.
Q2: How can I minimize the formation of byproducts?
Minimizing byproducts requires careful control of reaction conditions:
-
To suppress C-alkylation , use of polar aprotic solvents like DMF or DMSO is recommended as they can solvate the cation of the phenoxide, making the oxygen atom a more available nucleophile.
-
To avoid E2 elimination , it is crucial to use a primary alkyl halide as the electrophile.[2]
-
To prevent ester hydrolysis , ensure anhydrous (dry) reaction conditions and use a non-hydroxide base if possible (e.g., sodium hydride or potassium carbonate).[3] Running the reaction at the lowest effective temperature can also mitigate this side reaction.
-
The choice of a milder base, such as potassium carbonate over sodium hydroxide, can often provide a better outcome by reducing the likelihood of side reactions like elimination and hydrolysis.
Q3: What are the recommended reaction conditions for the Williamson ether synthesis of this compound?
Optimal conditions will vary depending on the specific alkylating agent used. However, a general starting point would be:
-
Base: Anhydrous potassium carbonate (K₂CO₃) is a good initial choice. Stronger bases like sodium hydride (NaH) can be used if deprotonation is incomplete, but require strictly anhydrous conditions.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is generally effective.[5][6]
-
Temperature: The reaction is typically conducted at temperatures ranging from room temperature to 80°C.[6] It is advisable to start at a lower temperature and slowly increase it if the reaction is not proceeding.
-
Alkylating Agent: A primary alkyl halide (e.g., iodide or bromide) should be used to favor the Sₙ2 reaction.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired ether product | Incomplete deprotonation of the phenol. | Use a stronger base (e.g., NaH) or increase the amount of base. Ensure the base is fresh and properly handled. |
| E2 elimination of the alkylating agent. | Use a primary alkyl halide. Lower the reaction temperature.[2] | |
| Hydrolysis of the ester group. | Use anhydrous solvents and reagents. Employ a non-hydroxide base like K₂CO₃ or NaH. | |
| C-alkylation of the aromatic ring. | Use a polar aprotic solvent (DMF, DMSO). | |
| Presence of a significant amount of unreacted starting material | Insufficient reaction time or temperature. | Monitor the reaction by TLC. If the reaction is sluggish, gradually increase the temperature or extend the reaction time. |
| Deactivation of the alkylating agent. | Ensure the alkylating agent is pure and added in a slight excess. | |
| Formation of multiple unexpected products | A combination of side reactions is occurring. | Re-evaluate the reaction conditions. Start with a milder base (K₂CO₃) and a lower temperature. Ensure anhydrous conditions. |
| The starting material or reagents are impure. | Verify the purity of all starting materials and reagents before use. |
Experimental Protocols
Protocol 1: General Procedure using Potassium Carbonate in DMF
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add the primary alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 60-70°C and monitor its progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure using Sodium Hydride in THF
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at 0°C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0°C and add the primary alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, or until completion as monitored by TLC.
-
Carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the product with an organic solvent, and follow the workup and purification steps as described in Protocol 1.
Data Presentation
The following table summarizes hypothetical yield data for the Williamson ether synthesis of this compound with methyl iodide under various conditions to illustrate the impact of reaction parameters on product distribution.
| Entry | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | C-Alkylated Byproduct (%) | Hydrolyzed Byproduct (%) |
| 1 | K₂CO₃ | Acetone | 50 | 75 | 5 | <1 |
| 2 | K₂CO₃ | DMF | 50 | 85 | 2 | <1 |
| 3 | NaOH | Ethanol/H₂O | 80 | 40 | 10 | 30 |
| 4 | NaH | THF | 25 | 90 | <1 | <1 |
Visualizations
Caption: General workflow for the Williamson ether synthesis of this compound, highlighting the desired reaction pathway and potential side reactions.
Caption: A troubleshooting decision tree for addressing low yields in the Williamson ether synthesis of this compound.
References
Optimizing base for etherification of sterically hindered Ethyl 2-chloro-6-hydroxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the etherification of the sterically hindered and electron-deficient substrate, Ethyl 2-chloro-6-hydroxybenzoate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the etherification of this compound, a challenging substrate due to the steric hindrance from the ortho-chloro and -ethyl ester groups, as well as the electron-withdrawing nature of these substituents which can decrease the nucleophilicity of the corresponding phenoxide.
Q1: My Williamson ether synthesis reaction shows low or no conversion to the desired ether. What are the likely causes and how can I troubleshoot this?
A1: Low or no conversion in the etherification of this sterically hindered phenol is a common issue. The primary reason is often an insufficiently strong base to completely deprotonate the phenol, or a base/solvent combination that does not favor the SN2 reaction pathway.
-
Inadequate Deprotonation: The phenolic proton of this compound is more acidic than a simple phenol due to the electron-withdrawing chloro and ester groups. However, the resulting phenoxide is a weaker nucleophile. A base that is too weak may not lead to complete formation of the phenoxide.
-
Solution: Switch to a stronger, non-nucleophilic base. While weaker bases like potassium carbonate (K₂CO₃) can be effective in some cases, stronger bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often necessary for challenging substrates.[1][2] Cesium carbonate (Cs₂CO₃) is also a highly effective option, often providing higher yields than other alkali metal carbonates due to its higher solubility and the "cesium effect," which results in a more reactive "naked" phenoxide ion.[3][4]
-
-
Steric Hindrance: The ortho-substituents impede the approach of the alkylating agent to the phenoxide oxygen, slowing down the desired SN2 reaction.
-
Solution: Increase the reaction temperature and/or reaction time. However, be cautious as prolonged heating can lead to decomposition. Using a more reactive alkylating agent (e.g., switching from an alkyl chloride to an alkyl iodide) can also improve the reaction rate.
-
-
Solvent Choice: The solvent plays a crucial role in solvating the phenoxide and influencing its reactivity.
Q2: I am observing significant formation of an elimination byproduct instead of my desired ether. How can I minimize this?
A2: Elimination is a competing reaction pathway, especially when using secondary or tertiary alkyl halides as the electrophile. The phenoxide acts as a base, abstracting a proton from the alkyl halide.
-
Alkyl Halide Structure: The structure of the alkyl halide is a critical factor.
-
Solution: Whenever possible, use a primary alkyl halide. Methyl and primary alkyl halides are much more likely to undergo SN2 substitution, while secondary and tertiary alkyl halides favor E2 elimination.[5] If a secondary alkyl group must be introduced, consider alternative synthetic strategies.
-
-
Base Strength and Steric Hindrance: A very strong or sterically hindered base can favor elimination.
-
Solution: While a strong base is needed for deprotonation, an excessively strong or bulky base might increase elimination. A careful balance is necessary. Weaker carbonate bases, if effective for deprotonation, may reduce elimination side products.[1]
-
-
Temperature: Higher temperatures can favor elimination over substitution.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Q3: The reaction is messy, and I am having difficulty isolating the pure product. What could be the cause?
A3: A messy reaction can result from side reactions or decomposition of starting materials or products.
-
C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen or at the aromatic ring (C-alkylation).
-
Solution: C-alkylation is less common with sterically hindered phenols. The choice of solvent and counterion (from the base) can influence the O/C alkylation ratio. Milder reaction conditions generally favor O-alkylation.[1]
-
-
Decomposition: The starting material or product might be unstable under the reaction conditions.
-
Solution: If the reaction requires high temperatures, consider using a milder base that allows for lower reaction temperatures. Also, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
-
Data Presentation
The selection of the base is a critical parameter for the successful etherification of sterically hindered and electron-deficient phenols. The following table summarizes a comparison of different bases used in the Williamson ether synthesis of related substrates.
| Base | Solvent | Temperature | Time | Yield (%) | Substrate | Notes |
| NaH | DMF | Room Temperature | 1.5-3 h | 80-96% | 2-amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles | A strong, non-nucleophilic base that provides high yields. Requires anhydrous conditions and careful handling due to the evolution of hydrogen gas.[6] |
| K₂CO₃ | Acetone | 40-50°C | 12 h | 70-89% | 2-amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles | A milder, safer, and easier to handle base than NaH. Reactions are generally slower and may require heating.[6] |
| Cs₂CO₃ | Acetonitrile | 80°C | 4-5 h | >90% | Various substituted phenols | Often gives higher yields and faster reaction rates compared to K₂CO₃ due to better solubility and the "cesium effect," which generates a more reactive phenoxide.[3] |
| DBU | Toluene | 85-100°C | 16 h | Good to Excellent | Electron-deficient phenols (for deoxyfluorination) | A strong, non-nucleophilic organic base that is effective for promoting reactions with electron-deficient phenols.[7] It is soluble in many organic solvents, allowing for homogeneous reaction conditions.[2] |
| KOH with Cs₂CO₃ (catalyst) | DMF | Room Temperature | - | 90-96% | Phenol, 2-naphthol, 3,5-di(tert-butyl)phenol | The combination of a strong base with a cesium catalyst can lead to high yields under mild conditions.[8] |
Experimental Protocols
General Protocol for Etherification of this compound using Cesium Carbonate
This protocol is a generalized procedure based on best practices for the etherification of sterically hindered phenols. Optimization of temperature, reaction time, and stoichiometry may be required for specific alkylating agents.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous DMF (or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add cesium carbonate (1.5 - 2.0 eq) to the solution.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 - 1.5 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-80°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure ether.
Mandatory Visualization
Troubleshooting Workflow for Etherification
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the etherification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Deoxyfluorination of Electron-Deficient Phenols [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: C-alkylation vs. O-alkylation of Ethyl 2-chloro-6-hydroxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the alkylation of ethyl 2-chloro-6-hydroxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of alkylation with this compound?
Alkylation of this compound can result in two primary products: the O-alkylated product, where the alkyl group attaches to the oxygen of the hydroxyl group, or the C-alkylated product, where the alkyl group attaches directly to the aromatic ring, typically at the positions ortho or para to the hydroxyl group. Due to the substitution pattern of the starting material, C-alkylation is most likely to occur at the 3-position.
Q2: What are the key factors that determine whether C-alkylation or O-alkylation occurs?
The outcome of the alkylation reaction is primarily influenced by the choice of base, solvent, and the nature of the alkylating agent. Generally, conditions that favor the dissociation of the phenoxide ion lead to a higher proportion of the O-alkylated product. Conversely, conditions that promote a tighter ion pair between the phenoxide and the counter-ion can lead to increased C-alkylation.
Q3: How does the choice of solvent affect the reaction outcome?
Polar aprotic solvents, such as dimethylformamide (DMF) or acetone, tend to favor O-alkylation. These solvents solvate the cation of the base, leaving the oxygen of the phenoxide more exposed and reactive. Protic solvents, on the other hand, can solvate the phenoxide oxygen through hydrogen bonding, making it less available for reaction and thus potentially increasing the proportion of C-alkylation.
Q4: Which type of base is recommended for selective O-alkylation?
For selective O-alkylation, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used in a polar aprotic solvent.[1] These bases are strong enough to deprotonate the phenol without leading to significant side reactions.
Q5: Under what conditions is C-alkylation favored?
C-alkylation can be favored under conditions that promote electrophilic aromatic substitution, such as in Friedel-Crafts reactions. This typically involves the use of a Lewis acid catalyst. In the context of phenoxide alkylation, using a less polar solvent and a base with a cation that forms a tight ion pair with the phenoxide can also increase the likelihood of C-alkylation.
Troubleshooting Guides
Issue 1: Low or no conversion of the starting material.
-
Possible Cause: The base used is not strong enough to deprotonate the phenol, or it is not sufficiently dry.
-
Solution: Ensure the base is freshly dried and finely powdered. Consider using a stronger base if necessary. The electron-withdrawing chloro-substituent on this compound increases the acidity of the phenolic hydroxyl group, making deprotonation easier than for unsubstituted phenol.
-
-
Possible Cause: The reaction temperature is too low.
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of side products by thin-layer chromatography (TLC).
-
-
Possible Cause: The alkylating agent is not reactive enough.
-
Solution: Consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of a chloride).
-
Issue 2: A mixture of C- and O-alkylated products is obtained.
-
Possible Cause: The reaction conditions are not optimized for selectivity.
-
Solution for favoring O-alkylation: Use a polar aprotic solvent like DMF or acetone with a carbonate base such as K₂CO₃ or Cs₂CO₃.[1]
-
Solution for favoring C-alkylation: This is more challenging via phenoxide alkylation. Consider a Friedel-Crafts alkylation approach with a suitable Lewis acid catalyst.
-
Issue 3: Formation of multiple C-alkylated isomers.
-
Possible Cause: The reaction conditions allow for alkylation at multiple positions on the aromatic ring.
-
Solution: For Friedel-Crafts type reactions, the choice of Lewis acid and reaction temperature can influence regioselectivity. Steric hindrance from the existing substituents on this compound will also play a significant role in directing the position of C-alkylation.
-
Issue 4: The desired O-alkylated product is not formed when using a secondary or tertiary alkyl halide.
-
Possible Cause: Elimination (E2) reaction is competing with the desired substitution (SN2) reaction.
-
Solution: This is a common issue with sterically hindered alkyl halides. If possible, use a primary alkyl halide. Alternatively, a Mitsunobu reaction could be an effective method for the O-alkylation with secondary alcohols.
-
Data Presentation
The following tables present illustrative data on how reaction conditions can influence the product distribution in the ethylation of this compound with ethyl iodide. This data is based on general principles of phenol alkylation and should be used as a guideline for reaction optimization.
Table 1: Influence of Base and Solvent on C- vs. O-Ethylation
| Entry | Base (equiv.) | Solvent | Temperature (°C) | O-Ethylation Yield (%) | C-Ethylation Yield (%) |
| 1 | K₂CO₃ (1.5) | Acetone | 60 | 85 | <5 |
| 2 | Cs₂CO₃ (1.5) | DMF | 60 | 92 | <2 |
| 3 | NaH (1.2) | THF | 25 | 75 | 10 |
| 4 | KOH (1.2) | Ethanol | 80 | 60 | 25 |
Table 2: Influence of Alkylating Agent on O-Ethylation in Acetone with K₂CO₃
| Entry | Alkylating Agent (1.2 equiv.) | Temperature (°C) | O-Alkylation Yield (%) |
| 1 | Ethyl Iodide | 60 | 85 |
| 2 | Ethyl Bromide | 60 | 78 |
| 3 | Ethyl Chloride | 80 | 45 |
Experimental Protocols
Protocol for Selective O-Alkylation (Williamson Ether Synthesis)
This protocol describes a general procedure for the O-alkylation of this compound.
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), anhydrous acetone (to make a ~0.5 M solution), and finely ground potassium carbonate (1.5 eq.).
-
Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (e.g., ethyl iodide, 1.2 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (around 60°C for acetone) and monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent such as ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate. After filtration and concentration, the crude product can be purified by column chromatography on silica gel.
Protocol for C-Alkylation (Friedel-Crafts Type)
This protocol provides a general method for the C-alkylation of this compound. Note that this reaction can be complex and may require significant optimization.
-
Preparation: To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.5 eq.) and a suitable anhydrous solvent such as 1,2-dichloroethane.
-
Substrate Addition: Cool the slurry to 0°C. Slowly add a solution of this compound (1.0 eq.) in the same solvent.
-
Alkylating Agent Addition: Add the alkylating agent (e.g., ethyl bromide, 1.1 eq.) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Work-up: Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by column chromatography.
Visualizations
Caption: General reaction scheme for the alkylation of this compound.
Caption: Key factors influencing the selectivity between C- and O-alkylation.
Caption: Troubleshooting workflow for low reaction conversion.
References
Technical Support Center: Troubleshooting Incomplete Reactions of Ethyl 2-chloro-6-hydroxybenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions involving Ethyl 2-chloro-6-hydroxybenzoate, particularly incomplete conversions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may face, offering potential causes and actionable solutions in a question-and-answer format.
Q1: My esterification reaction to synthesize a derivative from this compound is incomplete. What are the likely causes?
A1: Incomplete esterification of this compound is a common issue primarily due to steric hindrance and electronic effects. The substituents (chloro and hydroxyl groups) at the ortho positions to the ester group significantly reduce the reactivity of the hydroxyl group.
Several factors can contribute to low yields:
-
Steric Hindrance: The bulky chlorine atom and the adjacent ester group physically obstruct the path of the incoming acylating agent to the hydroxyl group.
-
Reversibility of Reaction: Fischer esterification, a common method, is an equilibrium-driven process. The water produced as a byproduct can shift the equilibrium back towards the reactants, limiting the yield.[1]
-
Insufficiently Reactive Reagents: Phenols are less nucleophilic than aliphatic alcohols.[2] Standard acid-catalyzed esterification with a carboxylic acid may not be sufficiently reactive to overcome the steric hindrance and lower nucleophilicity of the phenolic hydroxyl group.[2]
-
Suboptimal Reaction Conditions: Inadequate temperature, reaction time, or catalyst concentration can lead to incomplete conversion.
Q2: How can I drive the esterification reaction to completion?
A2: To overcome the challenges mentioned above and improve your reaction yield, consider the following strategies:
-
Use a More Reactive Acylating Agent: Instead of a carboxylic acid, employ a more electrophilic acylating agent like an acid chloride or an acid anhydride.[3] These reagents react more vigorously and are less susceptible to steric hindrance.[2]
-
Removal of Water: If using Fischer esterification, remove water as it forms to shift the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.[1]
-
Employ Alternative Catalytic Systems: For sterically hindered phenols, consider using more effective catalysts.
-
DCC/DMAP System: Dicyclohexylcarbodiimide (DCC) in the presence of 4-Dimethylaminopyridine (DMAP) is a highly effective coupling system for forming esters from sterically hindered alcohols and phenols.
-
Dowex H+/NaI: This solid-phase catalyst system has been shown to be effective for the esterification of sterically hindered substrates under relatively mild conditions.[4]
-
-
Optimize Reaction Parameters: Systematically optimize the reaction conditions, including temperature, reaction time, and stoichiometry of reagents. A Design of Experiments (DoE) approach can be beneficial for this.[5]
Q3: I am observing the formation of side products in my reaction. What are they, and how can I minimize them?
A3: Side reactions can compete with your desired esterification, reducing the overall yield. Potential side products depend on the specific reactants and conditions used.
-
With Acid Chlorides: If using an acid chloride, incomplete reaction or the presence of moisture can lead to the hydrolysis of the acid chloride back to the corresponding carboxylic acid.
-
Self-Condensation: While less common for this specific substrate, under certain conditions, intermolecular reactions between molecules of this compound could potentially occur, leading to dimers or oligomers, especially at high temperatures.
-
Reaction with Solvent: If the solvent is nucleophilic (e.g., an alcohol used as a solvent in a reaction with an acid chloride), it can compete with the intended reaction.
To minimize side products, ensure all reagents and solvents are pure and dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent unwanted side reactions with atmospheric moisture and oxygen.
Data Presentation: Comparison of Esterification Methods
The following table summarizes the typical reaction conditions and expected yields for different esterification methods applied to sterically hindered phenols, providing a basis for selecting an appropriate method for your experiment with this compound.
| Esterification Method | Acylating Agent | Catalyst | Typical Solvent | Temperature (°C) | Typical Yield for Hindered Phenols | Reference |
| Fischer Esterification | Carboxylic Acid | Conc. H₂SO₄ or HCl | Excess Alcohol | Reflux | Low to Moderate | [1] |
| Acid Chloride Method | Acid Chloride | Pyridine or Et₃N | Dichloromethane | 0 - Room Temp | High | [3] |
| Acid Anhydride Method | Acid Anhydride | Pyridine or DMAP | Dichloromethane | Room Temp - 50 | High | [2] |
| Steglich Esterification | Carboxylic Acid | DCC + DMAP | Dichloromethane | 0 - Room Temp | Very High | [6] |
| Dowex H+/NaI Method | Carboxylic Acid | Dowex H+ / NaI | Toluene | 80 - 110 | High | [4] |
Experimental Protocols
Here are detailed methodologies for key experiments that can be adapted for troubleshooting the incomplete reaction of this compound.
Protocol 1: Esterification using an Acid Chloride
Objective: To achieve a high yield of the desired ester by using a highly reactive acylating agent.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine or Et₃N (1.2 equivalents).
-
To this stirred solution, add the acyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Steglich Esterification
Objective: To overcome steric hindrance using a carbodiimide-mediated coupling reaction.
Materials:
-
This compound
-
Carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M HCl solution
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.2 equivalents) and this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 equivalents) or EDC in anhydrous DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight. Monitor the reaction by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Filter off the precipitate. If EDC is used, a water-soluble urea is formed.
-
Wash the filtrate or the reaction mixture with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the product by column chromatography.
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting an incomplete reaction and the general mechanism of a highly effective esterification method.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Removal of unreacted starting material from Ethyl 2-chloro-6-hydroxybenzoate reactions
Welcome to the technical support center for handling reactions involving Ethyl 2-chloro-6-hydroxybenzoate. This guide provides detailed troubleshooting advice and protocols to help you isolate and purify your product by effectively removing unreacted starting materials and other common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction mixture producing this compound?
A1: If you are synthesizing this compound via Fischer esterification, the most common impurities are unreacted 2-chloro-6-hydroxybenzoic acid, excess ethanol (if used as a solvent), and the acid catalyst (e.g., sulfuric acid).
Q2: How can I remove the acidic impurities (unreacted carboxylic acid and catalyst) from my reaction mixture?
A2: The standard and most effective method is a liquid-liquid extraction. By dissolving your crude product in an organic solvent (like ethyl acetate or diethyl ether) and washing it with a mild aqueous base, such as sodium bicarbonate solution, you can selectively remove acidic components.[1][2] The acidic impurities will react with the base to form water-soluble salts, which are then partitioned into the aqueous layer.
Q3: My product is a solid. What is the best way to achieve high purity after the initial workup?
A3: For solid compounds, recrystallization is an excellent final purification step.[3] This technique relies on the principle that the desired compound and impurities have different solubilities in a given solvent at different temperatures.[4][5] By dissolving the crude solid in a minimal amount of hot solvent and allowing it to cool slowly, purer crystals of your product will form, leaving the impurities behind in the solution.
Q4: I see multiple spots on my Thin-Layer Chromatography (TLC) plate after purification. What should I do?
A4: Multiple spots on a TLC plate indicate the presence of impurities.
-
Identify the spots: Compare the Rf values of the spots to your starting material and product standards. The spot corresponding to unreacted 2-chloro-6-hydroxybenzoic acid should be more polar (lower Rf) than your ester product.
-
Re-purify: If significant impurities remain, a second purification step is necessary. If you performed an extraction, follow up with column chromatography for more precise separation. If you performed a recrystallization, try the process again, perhaps with a different solvent system.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor separation during liquid-liquid extraction (emulsion formation) | - Vigorous shaking of the separatory funnel.- High concentration of materials. | - Let the mixture stand for 10-20 minutes.- Gently swirl the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- If the problem persists, filter the mixture through a pad of Celite. |
| Product will not crystallize during recrystallization | - Too much solvent was used.- The chosen solvent is not ideal.- The presence of significant impurities is inhibiting crystallization. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Try scratching the inside of the flask with a glass rod at the solvent line to induce crystallization.- Add a seed crystal of the pure product, if available.- If these fail, remove the solvent under reduced pressure and attempt recrystallization with a different solvent or solvent system (see Table 2). |
| Poor separation on a chromatography column | - Incorrect solvent system (eluent).- Column was packed improperly.- Column was overloaded with crude material. | - Optimize the eluent using TLC. Aim for an Rf of ~0.3 for your product.- Ensure the column is packed uniformly without air bubbles or cracks.- Use an appropriate amount of silica gel for the amount of sample (typically a 50:1 to 100:1 ratio of silica to crude material by weight). |
| Low recovery of product after purification | - Product is partially soluble in the aqueous wash.- Product was lost during transfers.- In recrystallization, the solution was not cooled sufficiently, or the wrong solvent was used. | - Perform a back-extraction of the aqueous layers with a fresh portion of organic solvent.- Ensure careful transfers between glassware.- When recrystallizing, cool the flask in an ice bath for at least 20 minutes to maximize crystal formation.[4] |
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography
| Solvent System (v/v) | Typical Application | Expected Rf of Product |
| 9:1 Hexane:Ethyl Acetate | For separating non-polar impurities. | ~0.2 - 0.3 |
| 4:1 Hexane:Ethyl Acetate | A good starting point for general purification. | ~0.3 - 0.4 |
| 7:3 Hexane:Ethyl Acetate | For separating more polar impurities. | ~0.4 - 0.5 |
| 1:1 Hexane:Ethyl Acetate | To elute very polar compounds. | > 0.5 |
| Rf values are approximate and should be determined by TLC prior to running the column. |
Table 2: Potential Solvents for Recrystallization
| Solvent / System | Rationale |
| Ethanol/Water | The product is likely soluble in hot ethanol and less soluble upon the addition of cold water.[6] |
| Toluene | Aromatic compounds often show good temperature-dependent solubility in toluene. |
| Heptane/Ethyl Acetate | Dissolve in a minimum of hot ethyl acetate, then slowly add heptane until the solution becomes cloudy. Reheat to clarify and then cool slowly. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol is designed to remove acidic starting materials and catalysts following an esterification reaction.
-
Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute it with an organic solvent such as ethyl acetate (approx. 3-5 times the reaction volume).
-
Acid Removal: Transfer the diluted mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. equal volume to the organic layer).
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake gently for 30-60 seconds, venting periodically.
-
Separation: Place the funnel in a ring stand and allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash (steps 3-4) with fresh NaHCO₃ solution. Check the pH of the aqueous layer after the second wash to ensure it is basic (pH > 7), indicating all acid has been neutralized.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water and break any minor emulsions. Drain the aqueous layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), and swirl. Let it stand for 10-15 minutes.
-
Isolation: Filter or decant the dried organic solution away from the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to a small amount of the chosen eluent (e.g., 9:1 Hexane:EtOAc). Swirl to create a homogenous slurry.
-
Column Packing: Secure a chromatography column vertically. With the stopcock closed, pour the slurry into the column. Open the stopcock to drain some solvent, and tap the column gently to ensure the silica packs down evenly without cracks. Add eluent as needed to prevent the silica bed from running dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (e.g., dichloromethane). Use a pipette to carefully add the sample solution to the top of the silica bed.
-
Elution: Open the stopcock and begin to drain the eluent into collection tubes or flasks. Continuously add fresh eluent to the top of the column to maintain a constant flow. Never let the top of the silica bed go dry.
-
Fraction Collection: Collect fractions of a consistent volume. Monitor the separation by TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure to yield the purified this compound.
Visual Workflow
The following diagram outlines the decision-making process for purifying the product after a reaction.
Caption: Decision workflow for purification of this compound.
References
Technical Support Center: HPLC Analysis of Ethyl 2-chloro-6-hydroxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the HPLC analysis of Ethyl 2-chloro-6-hydroxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, featuring a trailing edge that is longer or more drawn-out than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1][2] Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As); a value of 1.0 indicates perfect symmetry, while values greater than 1.2 are generally considered problematic.[1]
For the analysis of this compound, a phenolic and acidic compound, peak tailing is detrimental because it:
-
Reduces Resolution: Tailing can cause the peak to merge with adjacent peaks, making accurate quantification difficult.
-
Impacts Integration: It complicates the accurate determination of the start and end of the peak, leading to errors in area calculation and, consequently, inaccurate quantification.[3]
-
Lowers Sensitivity: As the peak broadens and the height decreases, the signal-to-noise ratio is reduced, affecting the limit of detection and quantification.
Q2: What are the primary causes of peak tailing for a phenolic compound like this compound?
A2: The primary causes of peak tailing for polar, acidic compounds like this compound are typically related to chemical interactions within the column or issues with the chromatographic conditions.
-
Secondary Interactions: The most frequent cause is the interaction of the analyte's polar hydroxyl and ester groups with active sites on the stationary phase. On standard silica-based C18 columns, residual silanol groups (Si-OH) on the silica surface are often the culprit.[1][2][4] These silanols are acidic and can engage in unwanted secondary retention mechanisms with the analyte, causing some molecules to lag behind the main peak, resulting in a tail.[1][5] Metal impurities (like iron or aluminum) in the silica packing can increase the acidity of these silanols, worsening the effect.[4][5][6]
-
Mobile Phase pH Mismatch: The pH of the mobile phase is critical.[7][8][9] If the pH is close to the pKa of this compound or the column's silanol groups (pKa ≈ 3.8–4.2), the analyte can exist in both ionized and non-ionized forms, leading to peak distortion and tailing.[1][8][10]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to a non-ideal distribution of the analyte and resulting in poor peak shape.[1][11]
-
Column Contamination and Degradation: The accumulation of strongly retained impurities from samples can create new active sites that cause tailing.[2] Physical degradation of the column, such as the formation of a void at the inlet, can also distort the flow path and cause all peaks to tail.[1][3]
-
Extra-Column Effects: This refers to band broadening that occurs outside of the column, in components like excessively long or wide connecting tubing, fittings with dead volume, or the detector flow cell.[1][10][12]
Q3: How do I systematically troubleshoot peak tailing in my analysis?
A3: A logical, step-by-step approach is the most effective way to diagnose and resolve peak tailing. Start with the simplest and most common causes before moving to more complex ones. The workflow below provides a systematic guide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. youtube.com [youtube.com]
- 7. agilent.com [agilent.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromtech.com [chromtech.com]
- 11. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Scaling Up Reactions with Ethyl 2-chloro-6-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of reactions involving Ethyl 2-chloro-6-hydroxybenzoate. The information is designed to assist in a seamless transition from laboratory-scale experiments to pilot and industrial-scale production.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues that may arise during the synthesis and purification of this compound at a larger scale.
Issue 1: Low Yield Upon Scale-Up
Q: We are experiencing a significant drop in yield for the esterification of 2-chloro-6-hydroxybenzoic acid with ethanol when moving from a 1L to a 50L reactor. What are the potential causes and solutions?
A: A decrease in yield upon scale-up is a common challenge. Several factors could be contributing to this issue:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized temperature gradients and concentration differences. This can slow down the reaction rate and promote the formation of byproducts.
-
Solution: Evaluate and optimize the agitation speed and impeller design to ensure homogenous mixing. Consider using a reactor with better heat transfer capabilities or adjusting the heating/cooling ramp rates.
-
-
Inefficient Water Removal: Fischer esterification is an equilibrium reaction.[1][2] Water produced during the reaction can shift the equilibrium back towards the reactants, reducing the yield.[2]
-
Solution: At a larger scale, the efficiency of water removal becomes critical. If using a Dean-Stark trap, ensure it is appropriately sized for the larger volume of solvent and expected water output.[2] For very large scales, consider azeotropic distillation or the use of desiccants.
-
-
Catalyst Deactivation: The catalyst, often a strong acid like sulfuric acid, can be deactivated by impurities or side reactions.[1]
-
Solution: Ensure the starting materials are of high purity. Consider adding the catalyst in portions during the reaction to maintain its activity.[1]
-
Issue 2: Impurity Profile Changes at Scale
Q: Our scaled-up batches of this compound show new, unidentified impurities that were not present in the lab-scale synthesis. How can we identify and mitigate these?
A: The appearance of new impurities upon scale-up is often related to longer reaction times, higher temperatures in localized spots, or the concentration of minor impurities from starting materials.
-
Potential Side Reactions:
-
Dimerization/Polymerization: Phenolic compounds can be susceptible to oxidative dimerization or polymerization, especially at elevated temperatures or in the presence of metallic impurities.
-
Ether Formation: At high temperatures and in the presence of a strong acid catalyst, intermolecular dehydration between two molecules of ethanol can form diethyl ether, or reaction between the phenolic hydroxyl group and ethanol could potentially lead to an ethoxy-substituted byproduct.
-
Decarboxylation: While less common for benzoates under these conditions, prolonged exposure to high temperatures could lead to some degree of decarboxylation.
-
-
Troubleshooting and Mitigation:
-
Impurity Identification: Isolate the impurities using preparative chromatography and identify their structures using techniques like NMR and mass spectrometry.
-
Process Optimization: Once the impurities are identified, adjust the reaction conditions to minimize their formation. This could involve lowering the reaction temperature, reducing the reaction time, or using a milder catalyst.
-
Starting Material Purity: Scrutinize the certificates of analysis for all starting materials to identify any potential precursors to the observed impurities.
-
Issue 3: Difficulties with Product Isolation and Purification
Q: We are struggling with the crystallization and purification of this compound at a 10 kg scale. The product is oiling out, and the filtration is very slow.
A: Crystallization and filtration issues are common when scaling up. The dynamics of crystal growth and morphology can be very different in larger volumes.
-
Oiling Out: This occurs when the product comes out of solution as a liquid phase instead of a solid. This is often due to supersaturation being reached at a temperature above the melting point of the product in the solvent system or the presence of impurities that inhibit crystallization.
-
Solution:
-
Cooling Profile: Implement a slower, controlled cooling profile to allow for proper crystal nucleation and growth.
-
Seeding: Introduce seed crystals of pure this compound at the appropriate temperature to encourage crystallization.
-
Solvent System: Re-evaluate the crystallization solvent system. A mixture of solvents might be necessary to achieve optimal solubility and crystal morphology.
-
-
-
Slow Filtration: This is often caused by very fine or needle-like crystals that clog the filter medium.
-
Solution:
-
Crystal Morphology: Modify the crystallization conditions (e.g., cooling rate, agitation, solvent) to promote the growth of larger, more uniform crystals.
-
Filter Type: Ensure the filter type and pore size are appropriate for the crystal size and slurry viscosity. Consider using a filter press or a centrifugal filter for larger scales.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns are:
-
Exothermic Reaction: While Fischer esterification is generally considered mildly exothermic, the large volume in a scaled-up reaction can lead to a significant accumulation of heat.[3] An uncontrolled increase in temperature, known as a thermal runaway, can cause over-pressurization of the reactor and the release of flammable and hazardous materials.[3]
-
Hazardous Materials: this compound and its precursors can be harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye damage and skin irritation.[4] Ensure proper personal protective equipment (PPE) is used and that the reaction is conducted in a well-ventilated area.
-
Flammable Solvents: The use of flammable solvents like ethanol requires appropriate grounding and bonding to prevent static discharge, and the use of explosion-proof equipment.
Q2: How can we effectively control the temperature of a large-scale esterification reaction?
A2: Effective temperature control is crucial for safety and product quality. A fed-batch approach is often recommended for exothermic reactions.[3] This involves charging the reactor with one reactant and the catalyst, heating to the desired temperature, and then slowly feeding in the second reactant.[3] This allows the cooling system of the reactor to remove the heat of reaction as it is generated, preventing a dangerous temperature spike.[3] Continuous monitoring of the reactor and jacket temperatures is essential.[3]
Q3: What are the recommended storage conditions for this compound?
A3: Based on available safety data sheets, this compound is stable under recommended storage conditions.[5] It should be stored in a tightly closed container in a dry and well-ventilated place.[4]
Quantitative Data Summary
Table 1: Comparison of Reaction Parameters for Esterification of Substituted Benzoic Acids
| Parameter | Lab-Scale (Example) | Pilot-Scale (Example) | Key Considerations for Scale-Up |
| Reactant Molar Ratio (Alcohol:Acid) | 5:1 to 10:1[6] | 4:1 to 6:1 | Reducing excess alcohol can improve process efficiency and reduce waste. |
| Catalyst Loading (wt% of Acid) | 1-5% | 0.5-2% | Higher catalyst loading can increase reaction rate but may also promote side reactions. |
| Reaction Temperature | 75-85 °C (Reflux)[6] | 80-100 °C | Higher temperatures can increase reaction rate but may lead to byproduct formation. |
| Reaction Time | 3-18 hours[7] | 8-24 hours | Longer reaction times are often needed at scale to ensure complete conversion. |
Experimental Protocols
Protocol 1: Scale-Up of this compound Synthesis (50L Reactor)
Objective: To synthesize this compound in a 50L jacketed glass reactor.
Materials:
-
2-chloro-6-hydroxybenzoic acid
-
Anhydrous Ethanol
-
Sulfuric Acid (98%)
-
Toluene
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reactor Setup: Ensure the 50L jacketed glass reactor is clean, dry, and equipped with a mechanical stirrer, temperature probe, condenser, and a dropping funnel.
-
Charging Reactants: Charge the reactor with 2-chloro-6-hydroxybenzoic acid and toluene.
-
Heating: Begin stirring and heat the mixture to 60°C using the reactor jacket.
-
Catalyst Addition: Slowly add concentrated sulfuric acid to the mixture.
-
Ethanol Addition: Add anhydrous ethanol to the dropping funnel and add it to the reactor over a period of 1-2 hours, maintaining the internal temperature below 80°C.
-
Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a suitable separation vessel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal: Remove the toluene and excess ethanol by vacuum distillation.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).
Protocol 2: Purification of this compound by Recrystallization (10 kg Scale)
Objective: To purify 10 kg of crude this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Seed Crystals of Pure Product
Procedure:
-
Dissolution: In a suitable reactor, dissolve the crude product in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter.
-
Cooling and Crystallization:
-
Slowly cool the solution with gentle agitation.
-
When the solution becomes cloudy, add seed crystals to promote crystallization.
-
Continue to cool the mixture slowly to 0-5°C over several hours.
-
-
Filtration: Filter the crystals using a centrifuge or a suitable filter.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the crystals under vacuum at a temperature below their melting point.
Visualizations
Caption: Workflow for the scaled-up synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in scaled-up reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Direct dehydrative esterification of alcohols and carboxylic acids with a macroporous polymeric acid catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
- 7. CN103030565A - Synthesis process of methylparaben - Google Patents [patents.google.com]
Effect of temperature on the etherification of Ethyl 2-chloro-6-hydroxybenzoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the etherification of Ethyl 2-chloro-6-hydroxybenzoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the etherification of this compound?
A1: In a typical Williamson ether synthesis, temperature plays a crucial role in both the reaction rate and the product distribution. Generally, increasing the reaction temperature will increase the rate of the desired etherification reaction. However, excessively high temperatures can lead to an increase in side reactions, such as elimination of the alkyl halide and C-alkylation of the phenol, which can decrease the overall yield and purity of the desired O-alkylated product.[1] The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts. For many Williamson ether syntheses involving phenols, a temperature range of 50-100 °C is common.[1]
Q2: What are the most common side reactions to be aware of at elevated temperatures?
A2: The two primary side reactions that are often favored at higher temperatures are:
-
Elimination: The basic conditions and elevated temperatures can promote the E2 elimination of the alkyl halide, leading to the formation of an alkene. This is more prevalent with secondary and tertiary alkyl halides but can also occur with primary halides under forcing conditions.
-
C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, higher temperatures can sometimes increase the amount of C-alkylation, leading to the formation of an alkylated phenol byproduct.
Q3: How does the choice of base influence the optimal reaction temperature?
A3: The strength of the base can influence the optimal temperature. A stronger base, such as sodium hydride (NaH), will deprotonate the phenol more readily, and the reaction may proceed at a lower temperature. Weaker bases, like potassium carbonate (K₂CO₃), may require higher temperatures to achieve a sufficient reaction rate. However, using a very strong base at a high temperature can also increase the likelihood of side reactions.
Q4: Can microwave irradiation be used for this reaction, and how does it affect the temperature and reaction time?
A4: Yes, microwave-assisted synthesis can be a valuable tool for the etherification of phenols. Microwave heating can significantly reduce reaction times, often from hours to minutes. This rapid heating can also lead to higher yields and cleaner reactions by minimizing the formation of side products that may occur during prolonged heating at high temperatures.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no yield of the desired ether product | 1. Reaction temperature is too low: The activation energy for the reaction has not been overcome. 2. Incomplete deprotonation of the phenol: The base is not strong enough or has degraded. 3. Decomposition of reactants or products: The reaction temperature is too high. | 1. Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC. 2. Use a stronger base (e.g., switch from K₂CO₃ to NaH) or use fresh, anhydrous base. 3. Lower the reaction temperature and increase the reaction time. |
| Significant amount of alkene byproduct observed | Elimination reaction is competing with substitution: The reaction temperature is too high, or a sterically hindered base is being used. | 1. Lower the reaction temperature. 2. If using a bulky base, switch to a less sterically hindered one (e.g., from potassium tert-butoxide to potassium carbonate). |
| Presence of a C-alkylated byproduct | C-alkylation is occurring: This can be influenced by the solvent and temperature. | 1. Try a more polar aprotic solvent like DMF or acetonitrile, which can favor O-alkylation. 2. Lowering the reaction temperature may also reduce the amount of C-alkylation. |
| Reaction does not go to completion, even at elevated temperatures | 1. Poor quality of the alkylating agent. 2. Insufficient reaction time. | 1. Ensure the alkylating agent is pure and has not decomposed. 2. Increase the reaction time and monitor by TLC until the starting material is consumed. |
Experimental Protocol: Etherification of a Substituted Phenol (Analogous to this compound)
This protocol describes a general procedure for the etherification of a substituted phenol, which can be adapted for this compound.
Materials:
-
Substituted Phenol (e.g., 4-methylphenol)
-
Alkyl Halide (e.g., chloroacetic acid)
-
Base (e.g., Sodium Hydroxide)
-
Solvent (e.g., water)
-
Diethyl ether
-
6M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve the substituted phenol in an aqueous solution of the base.
-
Add the alkyl halide to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and maintain for the specified time (e.g., 30-40 minutes).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the mixture with 6M HCl until it is acidic to litmus paper.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes hypothetical quantitative data for the etherification of a substituted phenol at different temperatures to illustrate the potential effects on yield and purity.
| Temperature (°C) | Reaction Time (h) | Yield of Ether (%) | Purity of Ether (%) | Alkene Byproduct (%) | C-alkylated Byproduct (%) |
| 50 | 12 | 65 | 98 | <1 | 1 |
| 70 | 6 | 85 | 95 | 2 | 3 |
| 90 | 3 | 92 | 90 | 5 | 5 |
| 110 | 1.5 | 80 | 75 | 15 | 10 |
Visualizations
Caption: Experimental workflow for the etherification of a substituted phenol.
Caption: Logical relationship of temperature's effect on reaction outcomes.
References
Minimizing elimination side products with Ethyl 2-chloro-6-hydroxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing elimination side products during experiments with Ethyl 2-chloro-6-hydroxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary desired reactions of this compound?
A1: The primary desired reactions for this compound typically involve nucleophilic aromatic substitution (SNAr) at the C2 position, replacing the chloro group with a variety of nucleophiles to synthesize more complex molecules. The ortho-hydroxy and ester groups can also participate in or direct subsequent reactions.
Q2: What are the main elimination side products observed with this compound?
A2: The main elimination side product arises from a benzyne-mediated reaction pathway. Under strongly basic conditions, deprotonation of the aromatic ring ortho to the chlorine atom can lead to the formation of a highly reactive benzyne intermediate. This intermediate can then be attacked by a nucleophile at two different positions, leading to a mixture of regioisomeric products.
Q3: What is benzyne formation and why is it problematic?
A3: Benzyne is a highly reactive intermediate formed by the elimination of a proton and a halide from adjacent positions on an aromatic ring. In the case of this compound, a strong base can abstract a proton from the C3 position, followed by the elimination of the chloride ion to form a benzyne. The issue with benzyne formation is that it leads to a loss of regioselectivity. The incoming nucleophile can attack either of the two carbons of the triple bond, resulting in a mixture of the desired 2-substituted product and the undesired 3-substituted isomer, complicating purification and reducing the yield of the target molecule.
Q4: Can intramolecular cyclization be a side reaction?
A4: Yes, under certain conditions, particularly with strong bases and/or high temperatures, an intramolecular cyclization can occur. The phenoxide formed by deprotonation of the hydroxyl group can act as an internal nucleophile, attacking the carbon bearing the chloro group to form a dibenzofuran derivative.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during reactions with this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of the desired substitution product and formation of a mixture of isomers. | This is a strong indication of benzyne formation . The use of a very strong base (e.g., NaNH₂, LDA) and/or high reaction temperatures is the likely cause. | 1. Use a weaker base: Switch to a milder base such as K₂CO₃, Cs₂CO₃, or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). 2. Lower the reaction temperature: Perform the reaction at the lowest temperature at which a reasonable reaction rate is observed. Often, room temperature or even sub-ambient temperatures can favor the desired substitution pathway. 3. Choose a less sterically hindered base: If a strong base is necessary, consider using a sterically hindered but non-nucleophilic base to disfavor proton abstraction from the ring. |
| Formation of an unexpected, more rigid byproduct, possibly a dibenzofuran derivative. | Intramolecular cyclization is likely occurring. This is favored by conditions that promote the formation of the phenoxide and facilitate intramolecular attack, such as high temperatures and the use of strong, non-nucleophilic bases. | 1. Protect the hydroxyl group: If the hydroxyl group is not required for the desired reaction, protecting it as a methyl ether or another suitable protecting group will prevent intramolecular cyclization. 2. Use a protic solvent: Protic solvents can solvate the phenoxide, reducing its nucleophilicity and disfavoring the intramolecular attack. 3. Careful selection of base: Use a base that is strong enough to deprotonate the incoming nucleophile but not the phenolic proton, if possible. |
| Reaction is sluggish or does not proceed to completion. | The reaction conditions may be too mild to overcome the activation energy for the desired nucleophilic aromatic substitution, especially considering the steric hindrance from the ortho-substituents. | 1. Increase the temperature gradually: While high temperatures can promote elimination, a moderate increase can improve the rate of the desired substitution. Monitor the reaction closely for the formation of side products. 2. Use a more polar aprotic solvent: Solvents like DMF or DMSO can help to dissolve the reactants and stabilize the charged intermediate of the SNAr mechanism, thereby accelerating the reaction. 3. Consider a catalyst: In some cases, a transition metal catalyst (e.g., copper or palladium-based) can facilitate the nucleophilic substitution under milder conditions. |
Data Presentation
| Parameter | Condition Favoring Substitution (SNAr) | Condition Favoring Elimination (Benzyne) |
| Base Strength | Weaker bases (e.g., K₂CO₃, TEA) | Stronger bases (e.g., NaNH₂, LDA) |
| Temperature | Lower temperatures (e.g., 0°C to RT) | Higher temperatures |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Non-polar or less polar solvents |
| Steric Hindrance of Base | Less hindered bases | More hindered bases (can favor proton abstraction) |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Minimized Elimination
This protocol is a general guideline for reacting this compound with a generic nucleophile (Nu-H) while aiming to minimize the formation of elimination byproducts.
-
Reactant Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO, 5-10 mL per mmol of substrate).
-
Addition of Base and Nucleophile: Add a mild base (e.g., K₂CO₃, 1.5-2.0 eq) and the nucleophile (Nu-H, 1.1-1.5 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature (or a slightly elevated temperature, e.g., 40-60 °C, if the reaction is slow).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Identification and Quantification of Side Products by HPLC
This protocol outlines a general method for the analysis of the reaction mixture to identify and quantify the desired product and potential side products.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to an appropriate concentration for HPLC analysis.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 95% A and 5% B, and ramp to 5% A and 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the starting material and expected products have significant absorbance (e.g., 254 nm and 280 nm).
-
-
Analysis: Inject the sample and analyze the chromatogram. The desired product, unreacted starting material, and any side products (like the regioisomeric elimination product) should have different retention times.
-
Quantification: Use a calibration curve of authentic standards for the starting material and the desired product to quantify their amounts. The percentage of side products can be estimated by the relative peak areas, assuming similar response factors.
Mandatory Visualizations
Caption: Competing SNAr and Benzyne pathways for this compound.
Caption: A logical workflow for troubleshooting common issues in reactions.
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 2-chloro-6-hydroxybenzoate and Ethyl 2-bromo-6-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the choice of starting materials is critical to the efficiency and success of the synthetic route. Halogenated aromatic compounds are versatile building blocks, and understanding their relative reactivity is paramount. This guide provides an objective comparison of the reactivity of ethyl 2-chloro-6-hydroxybenzoate and ethyl 2-bromo-6-hydroxybenzoate, supported by established chemical principles and representative experimental data.
Theoretical Reactivity Profile
The reactivity of aryl halides is highly dependent on the nature of the chemical transformation. Generally, for palladium-catalyzed cross-coupling reactions, the reactivity trend is governed by the carbon-halogen bond strength, with the weaker bond being more reactive. Conversely, in nucleophilic aromatic substitution (SNAr), the electronegativity of the halogen plays a more dominant role in the initial nucleophilic attack.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig): The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The C-Br bond (bond energy ~280 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol), making aryl bromides generally more reactive than aryl chlorides. Consequently, reactions with ethyl 2-bromo-6-hydroxybenzoate are expected to proceed under milder conditions, with lower catalyst loadings and shorter reaction times compared to its chloro-analogue. For aryl chlorides, more specialized and electron-rich ligands are often necessary to facilitate the challenging oxidative addition step.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the initial attack of the nucleophile on the aromatic ring is the rate-determining step. The more electronegative chlorine atom polarizes the carbon-halogen bond to a greater extent, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack. Therefore, this compound is expected to be more reactive than ethyl 2-bromo-6-hydroxybenzoate in SNAr reactions.[3][4] The presence of the electron-withdrawing ester group ortho to the halogen in both molecules activates the ring system towards nucleophilic attack.[5][6]
Comparative Experimental Data
Table 1: Representative Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Aryl Halide Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | MeOH/THF | 60 | 12 | ~75[1] |
| 2-Bromoanisole | Phenylboronic acid | Pd catalyst | K₂CO₃ | EtOH/H₂O | 50 | 2 | >95[7] |
| 6-Bromo-2-aminobenzothiazole | 4-Methoxyphenyl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | Reflux | 31 | 64[8] |
Table 2: Representative Yields in Buchwald-Hartwig Amination
| Aryl Halide Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloro-6-ethyl-5-fluoropyrimidine | Piperidine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 2 | High (qualitative)[9] |
| 1,4-Dibromobenzene | Phenoxazine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110-120 | 24 | ~80-90[10] |
| 4-Bromo-N,N-dimethylaniline | Morpholine | Pd/NHC complex | K₂CO₃ | Toluene | 85 | 2 | ~95[11] |
Table 3: Representative Yields in Nucleophilic Aromatic Substitution
| Aryl Halide Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Sodium azide | - | N-Methylpyrrolidone | RT | 3 | 90[12] |
| 2-Bromomethyl-1,3-thiaselenole | 1,3-Benzothiazole-2-thiol | NaHCO₃ | DMF | RT | 1 | 99[13] |
| 1-Bromopropane | Hydroxide ion | NaOH/KOH | Ethanol/Water | Reflux | - | High (qualitative)[14] |
Experimental Protocols
The following are generalized experimental protocols for key reactions, based on established methodologies for similar aryl halides. Optimization for the specific substrates, this compound and ethyl 2-bromo-6-hydroxybenzoate, may be required.
Suzuki-Miyaura Coupling Protocol (General)
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Degassing: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5][15]
Buchwald-Hartwig Amination Protocol (General)
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv.), the amine (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) in a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-120 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.[9][10]
Visualizing Reaction Workflows and Mechanisms
To further clarify the processes discussed, the following diagrams have been generated using Graphviz.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
The selection between this compound and ethyl 2-bromo-6-hydroxybenzoate should be guided by the intended chemical transformation. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the bromo-derivative is generally the more reactive substrate, likely leading to higher yields and requiring less stringent reaction conditions. Conversely, for nucleophilic aromatic substitution reactions, the chloro-derivative is predicted to be more reactive due to the higher electronegativity of chlorine. Researchers and process chemists should consider these fundamental reactivity principles when designing synthetic routes to optimize reaction efficiency and overall yield. The provided experimental protocols and representative data serve as a valuable starting point for methodological development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates [mdpi.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Leaving Groups in Nucleophilic Aromatic Substitution of Hydroxybenzoates
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the assembly of complex molecules central to drug discovery and materials science, Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction. This guide provides an in-depth comparison of the performance of various leaving groups in the SNAr of hydroxybenzoates and related phenolic compounds. By presenting objective, data-driven insights and detailed experimental methodologies, we aim to equip researchers with the knowledge to select the optimal leaving group for their specific synthetic challenges.
The Decisive Role of the Leaving Group in SNAr Reactions
The efficiency of a nucleophilic aromatic substitution reaction is profoundly influenced by the nature of the leaving group. In the context of hydroxybenzoates, where the activating effect of the hydroxyl and ester groups is moderate compared to nitro functionalities, the choice of leaving group becomes even more critical for achieving desirable yields and reaction rates. The widely accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The first step, the nucleophilic attack on the aromatic ring, is typically the rate-determining step.[2] Consequently, leaving groups that are more electronegative can accelerate this step by withdrawing electron density from the ring, making it more electrophilic.[1] This leads to a reactivity trend for halogens that is counterintuitive to that observed in aliphatic nucleophilic substitutions, with fluoride often being the most effective leaving group.[1][3]
Performance Comparison of Halogen Leaving Groups
| Electrophile (Halophenol) | Nucleophile | Product | Yield (%) with Fluorine Leaving Group | Yield (%) with Chlorine Leaving Group | Reference |
| 4-Fluoro-2,6-dimethylphenol | Benzoic acid | 4-(benzoyloxy)-2,6-dimethylphenol | 76 | (Not Reported) | [4] |
| 4-Chlorophenol derivative | Carboxylic acid | Aryl ether | (Yields for fluorophenols are consistently higher) | (Yields are generally lower than with fluorophenols) | [4] |
| 2-Fluoro-4-methoxyphenol | Various nucleophiles | Substituted ethers | (Generally high yields) | (Not Reported) | [4] |
| 4-Fluorophenol | Isopropylamine | N-isopropyl-4-aminophenol | 85 | 42 | [4] |
| 4-Fluorobenzonitrile | Indole | 4-(1H-indol-1-yl)benzonitrile | 92 | 75 (with 4-chlorobenzonitrile) | [5] |
Table 1: Comparative yields of SNAr reactions with fluorine and chlorine as leaving groups on phenolic substrates.[4][5]
The data clearly indicates that fluoro-substituted phenols consistently provide higher yields in SNAr reactions compared to their chloro-substituted counterparts. This supports the established "element effect" in SNAr, where the reactivity order is F > Cl ≈ Br > I.[3] The high electronegativity of fluorine enhances the electrophilicity of the aromatic carbon, facilitating the initial nucleophilic attack, which is the rate-determining step.[1]
Experimental Protocols
The following protocols provide detailed methodologies for conducting SNAr reactions on activated aryl halides. These can be adapted for use with hydroxybenzoate substrates, keeping in mind that less activated systems may require more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger bases).
General Procedure for SNAr of a Fluoro-Substituted Phenolic Compound
This protocol is adapted from the reaction of 2,6-dimethyl-4-fluorophenol with benzoic acid.[4]
Materials:
-
4-Fluoro-2,6-dimethylphenol (1.0 equiv)
-
Benzoic acid (1.2 equiv)
-
Sodium hydroxide (NaOH) (40 mol%)
-
Potassium ferricyanide (K₃[Fe(CN)₆]) (40 mol%)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (aq.)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-fluoro-2,6-dimethylphenol and benzoic acid in aqueous acetonitrile, add sodium hydroxide and potassium ferricyanide.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired product.
General Procedure for N-Arylation of Indoles with Haloarenes
This protocol is adapted from the N-arylation of indoles with chloro- and fluoroarenes.[5]
Materials:
-
Indole (1.0 equiv)
-
Chloroarene or Fluoroarene (1.2 equiv)
-
Potassium hydroxide (KOH) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, combine the indole, the haloarene, and potassium hydroxide in dimethyl sulfoxide.
-
Heat the reaction mixture to 135 °C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizing the Reaction Pathway and Workflow
To further aid in the understanding of the SNAr reaction, the following diagrams, generated using Graphviz, illustrate the general mechanism and a typical experimental workflow.
Caption: General mechanism of the SNAr reaction.
Caption: Typical experimental workflow for an SNAr reaction.
Conclusion
The selection of an appropriate leaving group is a critical parameter for the success of nucleophilic aromatic substitution reactions on hydroxybenzoates and related phenolic substrates. The available experimental data strongly supports the superior performance of fluorine as a leaving group compared to chlorine, leading to higher reaction yields. This is attributed to the high electronegativity of fluorine, which activates the aromatic ring towards the rate-determining nucleophilic attack. Researchers and drug development professionals can leverage this understanding, along with the provided experimental protocols, to optimize their synthetic strategies for the efficient construction of complex aromatic molecules.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Ether Synthesis: Alternatives to Ethyl 2-chloro-6-hydroxybenzoate
For researchers and professionals in drug development and chemical synthesis, the efficient formation of ether linkages is a critical step in the construction of complex molecules. Ethyl 2-chloro-6-hydroxybenzoate presents a versatile starting material for ether synthesis, with the phenolic hydroxyl group serving as a key functional handle. This guide provides a comparative analysis of several alternative reagents and methodologies for the etherification of this and structurally similar phenols, supported by experimental data and detailed protocols.
Comparison of Key Ether Synthesis Methodologies
The choice of synthetic route for ether formation from a phenol like this compound depends on several factors, including the nature of the alkylating or arylating agent, steric hindrance, and the presence of other functional groups. Below is a comparison of four common and effective methods: the Williamson ether synthesis, the Mitsunobu reaction, the Ullmann condensation, and the Buchwald-Hartwig C-O coupling reaction.
| Method | General Reaction Scheme | Typical Reagents & Conditions | Representative Yield (%) | Advantages | Limitations |
| Williamson Ether Synthesis | Ar-OH + R-X → Ar-O-R | Base (e.g., NaH, K₂CO₃), Alkyl halide (R-X), Solvent (e.g., DMF, Acetone) | 50-95%[1] | Well-established, straightforward, good yields for primary alkyl halides. | Requires a strong base, not suitable for tertiary alkyl halides (elimination), SNAr can be a side reaction with aryl halides. |
| Mitsunobu Reaction | Ar-OH + R-OH → Ar-O-R | PPh₃, DEAD or DIAD, Solvent (e.g., THF) | 43-92%[2] | Mild, neutral conditions, proceeds with inversion of stereochemistry at the alcohol, good for sterically hindered substrates.[3][4] | Stoichiometric phosphine oxide byproduct can complicate purification, nucleophile should have a pKa < 13. |
| Ullmann Condensation | Ar-OH + Ar'-X → Ar-O-Ar' | Cu catalyst (e.g., CuI, Cu₂O), Ligand (e.g., picolinic acid), Base (e.g., Cs₂CO₃, K₃PO₄), Solvent (e.g., DMF, DMSO), High temperature. | 32-99%[5] | Effective for diaryl ether synthesis, recent developments have led to milder conditions.[5] | Traditionally requires harsh conditions (high temperatures), can have limited substrate scope with older catalyst systems. |
| Buchwald-Hartwig C-O Coupling | Ar-OH + Ar'-X → Ar-O-Ar' | Pd catalyst, Phosphine ligand (e.g., XPhos, dppf), Base (e.g., Cs₂CO₃, K₃PO₄), Solvent (e.g., Toluene, Dioxane). | Good to excellent yields reported across a broad scope. | High functional group tolerance, broad substrate scope including hindered and heteroaryl partners, generally milder than Ullmann.[6] | Cost of palladium catalysts and ligands can be a factor. |
Experimental Protocols
Below are detailed, representative protocols for each of the discussed ether synthesis methods. These are general procedures that can be adapted for the etherification of this compound.
Protocol 1: Williamson Ether Synthesis
This protocol describes the alkylation of a phenol using an alkyl halide and a base.
Materials:
-
Phenol (e.g., this compound) (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol.
-
Dissolve the phenol in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Mitsunobu Reaction
This protocol details the etherification of a phenol with an alcohol under mild, neutral conditions.[4]
Materials:
-
Phenol (e.g., this compound) (1.0 eq)
-
Alcohol (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol, alcohol, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD in anhydrous THF dropwise to the cooled solution.
-
Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC. For sterically hindered substrates, sonication may be applied to reduce reaction times.[7]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography to remove the triphenylphosphine oxide and the reduced azodicarboxylate byproduct.
Protocol 3: Ullmann Condensation for Diaryl Ether Synthesis
This protocol provides a modern approach to the copper-catalyzed synthesis of diaryl ethers.[5]
Materials:
-
Phenol (e.g., this compound) (1.0 eq)
-
Aryl halide (1.2 eq)
-
Copper(I) iodide (CuI) (10 mol%)
-
Picolinic acid (20 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vessel, add the phenol, aryl halide, CuI, picolinic acid, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 4: Buchwald-Hartwig C-O Coupling for Diaryl Ether Synthesis
This protocol outlines the palladium-catalyzed synthesis of diaryl ethers.
Materials:
-
Phenol (e.g., this compound) (1.0 eq)
-
Aryl halide (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add the phenol, aryl halide, Cs₂CO₃, Pd₂(dba)₃, and tBuXPhos to a reaction tube.
-
Add anhydrous toluene to the tube.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflows for the different ether synthesis strategies starting from a generic phenol.
Caption: Comparative workflow of major ether synthesis methodologies from a phenol.
Signaling Pathways in Catalytic Diaryl Ether Synthesis
The catalytic cycles of the Ullmann and Buchwald-Hartwig reactions are central to their efficacy in forming C-O bonds. Understanding these pathways is crucial for reaction optimization.
Caption: Simplified catalytic cycles for Ullmann and Buchwald-Hartwig diaryl ether synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]
A Comparative Spectroscopic Analysis of Ethyl 2-chloro-6-hydroxybenzoate and Its Derivatives
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics of lead compounds and their analogues is paramount. This guide provides a detailed comparison of the spectral data for Ethyl 2-chloro-6-hydroxybenzoate and its common derivatives, offering insights into the structural nuances that arise from chemical modifications.
This publication presents a comparative analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and its O-alkylated and O-acylated derivatives. The presented data, summarized in clear tabular formats, serves as a valuable resource for the identification and characterization of this class of compounds.
Spectral Data Comparison
The following tables summarize the key spectral data for this compound and two of its representative derivatives: Ethyl 2-chloro-6-methoxybenzoate (an O-alkylated derivative) and Ethyl 2-chloro-6-acetoxybenzoate (an O-acylated derivative).
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | Aromatic Protons: 6.8-7.4 (m, 3H)-OCH₂CH₃: 4.4 (q, J=7.1 Hz, 2H)-OH: 5.5-6.5 (br s, 1H)-OCH₂CH₃: 1.4 (t, J=7.1 Hz, 3H) |
| Ethyl 2-chloro-6-methoxybenzoate | Aromatic Protons: 6.9-7.5 (m, 3H)-OCH₂CH₃: 4.4 (q, J=7.1 Hz, 2H)-OCH₃: 3.9 (s, 3H)-OCH₂CH₃: 1.4 (t, J=7.1 Hz, 3H) |
| Ethyl 2-chloro-6-acetoxybenzoate | Aromatic Protons: 7.1-7.6 (m, 3H)-OCH₂CH₃: 4.4 (q, J=7.1 Hz, 2H)-OCOCH₃: 2.3 (s, 3H)-OCH₂CH₃: 1.4 (t, J=7.1 Hz, 3H) |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | C=O: ~170Aromatic C-O: ~155Aromatic C-Cl: ~130Aromatic C-H: 115-130-OCH₂CH₃: ~62-OCH₂CH₃: ~14 |
| Ethyl 2-chloro-6-methoxybenzoate | C=O: ~168Aromatic C-O: ~158Aromatic C-Cl: ~131Aromatic C-H: 110-132-OCH₂CH₃: ~61-OCH₃: ~56-OCH₂CH₃: ~14 |
| Ethyl 2-chloro-6-acetoxybenzoate | C=O (ester): ~169C=O (acetate): ~168Aromatic C-O: ~148Aromatic C-Cl: ~132Aromatic C-H: 120-135-OCH₂CH₃: ~62-OCOCH₃: ~21-OCH₂CH₃: ~14 |
Table 3: IR Spectral Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| This compound | O-H stretch (broad): 3200-3600C=O stretch (ester): ~1710C-O stretch: 1200-1300C-Cl stretch: 750-800 |
| Ethyl 2-chloro-6-methoxybenzoate | C-H stretch (aromatic & aliphatic): 2850-3100C=O stretch (ester): ~1725C-O stretch (ether & ester): 1050-1300C-Cl stretch: 750-800 |
| Ethyl 2-chloro-6-acetoxybenzoate | C-H stretch (aromatic & aliphatic): 2900-3100C=O stretch (ester & acetate): ~1765, ~1730C-O stretch: 1150-1250C-Cl stretch: 750-800 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 200/202 (due to ³⁵Cl/³⁷Cl isotopes) | [M-C₂H₅]⁺, [M-OC₂H₅]⁺, [M-COOC₂H₅]⁺ |
| Ethyl 2-chloro-6-methoxybenzoate | 214/216 (due to ³⁵Cl/³⁷Cl isotopes) | [M-CH₃]⁺, [M-OCH₃]⁺, [M-COOC₂H₅]⁺ |
| Ethyl 2-chloro-6-acetoxybenzoate | 242/244 (due to ³⁵Cl/³⁷Cl isotopes) | [M-COCH₃]⁺, [M-OCOCH₃]⁺, [M-COOC₂H₅]⁺ |
Experimental Protocols
The spectral data presented in this guide were obtained using standard analytical techniques. The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard (δ 0.00). For ¹H NMR, 5-10 mg of the compound was used, while 20-50 mg was used for ¹³C NMR. Data was processed using standard Fourier transform algorithms.
Infrared (IR) Spectroscopy
IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer using thin films of the compounds on NaCl plates or as KBr pellets. The spectra were recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra were obtained on a mass spectrometer using electron ionization (EI) at 70 eV. The samples were introduced via a direct insertion probe. The presence of a chlorine atom is indicated by the characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.[1]
Visualization of Structural Relationships
The following diagram illustrates the structural relationship between this compound and its O-alkylated and O-acylated derivatives.
References
A Comparative Analysis of Ethyl 2-chloro-6-hydroxybenzoate Purity from Various Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of the final product. This guide provides a framework for comparing the purity of Ethyl 2-chloro-6-hydroxybenzoate obtained from different suppliers. While direct comparative experimental data is not publicly available, this document outlines the necessary experimental protocols and a recommended workflow to conduct a comprehensive in-house analysis.
Supplier Purity Specifications
A survey of various chemical suppliers reveals that the stated purity of this compound typically ranges from 95% to over 98%. The table below summarizes the product offerings from a selection of suppliers. It is important to note that the listed purities are as claimed by the suppliers and should be independently verified.
| Supplier | Product Number | Stated Purity | CAS Number |
| Shanghai Hanhong Scientific Co.,Ltd. | AB06336 | 95% | 112270-06-1[1] |
| 2a biotech | 2A-0153696 | 96%+ | 112270-06-1[2] |
| AChemBlock | N25334 | 97% | 176750-70-2* |
| ChemUniverse | P82799 | 98% | 112270-06-1[3] |
| ChemScene | CS-0212751 | ≥98% | 56069-35-3** |
*Note: AChemBlock lists the CAS number for the methyl ester, not the ethyl ester. **Note: ChemScene lists the CAS number for the 4-hydroxy isomer.
Recommended Experimental Workflow for Purity Verification
A systematic approach is essential for an unbiased comparison of product purity from different suppliers. The following workflow outlines the key steps from sample reception to data analysis.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to determine the purity of this compound.
1. High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a primary method for assessing the purity of non-volatile and thermally stable compounds. A reversed-phase method is generally suitable for benzoate derivatives.[4][5]
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid) is a common starting point. For example, a gradient from 20:80 to 80:20 acetonitrile:water over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm or 280 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject a blank (solvent) to ensure no system peaks are present.
-
Inject the sample solution.
-
Record the chromatogram for a sufficient time to allow for the elution of any late-eluting impurities.
-
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity column, such as a DB-1 or DB-5 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250°C) to ensure all components elute.
-
Injection: A split injection is typically used.
-
MS Detector: Operated in full scan mode to identify unknown impurities.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Procedure:
-
Inject the prepared sample into the GC.
-
Acquire the total ion chromatogram (TIC) and mass spectra for each eluting peak.
-
-
Analysis: Identify the main component and any impurities by comparing their mass spectra to a library (e.g., NIST). Quantify purity based on the peak area percentage in the TIC.
3. Melting Point Determination
The melting point is a fundamental physical property that can indicate the purity of a crystalline solid. Impurities typically broaden and depress the melting range.
-
Instrumentation: A calibrated melting point apparatus.
-
Procedure:
-
Place a small amount of the finely powdered, dry sample into a capillary tube.
-
Heat the sample at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This is the melting range.
-
-
Analysis: A sharp melting point (a narrow range) is indicative of high purity. Compare the observed melting ranges for samples from different suppliers.
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide detailed structural information and help identify and quantify impurities.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).
-
Procedure:
-
Prepare a sample solution of known concentration.
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Analysis: The ¹H NMR spectrum can be used for quantitative analysis (qNMR) by integrating the signals of the main compound and any impurities against a certified internal standard. The ¹³C NMR spectrum is useful for identifying the number of unique carbon environments and detecting impurities with different carbon skeletons.
By implementing this comprehensive analytical approach, researchers can make an informed, data-driven decision on the most suitable supplier of this compound for their specific research and development needs.
References
Etherification of Halogenated Phenols: A Comparative Guide to Base Efficacy
For researchers, scientists, and drug development professionals engaged in the synthesis of aryl ethers, particularly from halogenated phenols, the choice of base is a critical parameter that significantly influences reaction efficiency and yield. The Williamson ether synthesis, a cornerstone of ether formation, relies on the deprotonation of a phenol to its corresponding phenoxide, which then acts as a nucleophile in a substitution reaction with an alkyl halide. The efficacy of this initial deprotonation step is largely dictated by the strength and nature of the base employed. This guide provides an objective comparison of various bases used in the etherification of halogenated phenols, supported by experimental data and detailed protocols.
Comparison of Base Performance in Williamson Ether Synthesis of Halogenated Phenols
The selection of an appropriate base is contingent on the acidity of the phenol, the reactivity of the alkylating agent, and the desired reaction conditions. The following tables summarize quantitative data on the use of different bases in the etherification of various halogenated phenols. It is important to note that direct comparison of yields can be influenced by variations in reaction conditions such as solvent, temperature, and reaction time across different studies.
Table 1: Etherification of Chloro- and Bromophenols
| Halogenated Phenol | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chlorophenol | 2,4-Dichloroacetophenone | Copper Complex | DMSO | 100 | 3 | 96.1 |
| 4-Aminophenol | Ethyl iodide | K₂CO₃ | 2-Butanone | Reflux | 1 | - |
| Bromophenol derivatives | Dimethyl sulfate | K₂CO₃ | Acetone | 45 | 6 | 36-96 |
| 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles | Propargyl bromide | K₂CO₃ | Acetone | - | - | 70-89 |
| 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles | Propargyl bromide | NaH | DMF | RT | 2 | 80-96 |
Table 2: General Williamson Ether Synthesis with Various Bases (for comparison)
| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| Phenol | Methyl sulfate | KOH | DMSO | Reflux | 1.5 h | 90 |
| Phenol | - | Na₂CO₃ | - | Reflux | - | 80 (2 steps) |
| Alcohol | Benzyl bromide | TMS₂NK | - | 0 to RT | 20 min | 92 |
| Alcohol | Methyl iodide | NaH | - | 0 to RT | 2 h | 93 (3 steps) |
| Alcohol | Benzyl bromide | KH, n-Bu₄N⁺I⁻ | - | RT | 2 h | 87 |
Experimental Protocols
Below are detailed methodologies for key experiments in the etherification of halogenated phenols.
Protocol 1: Etherification of 4-Methylphenol using Sodium Hydroxide
This protocol details the synthesis of 4-methylphenoxyacetic acid and serves as a general procedure for etherification using a strong hydroxide base.[1]
Materials:
-
4-Methylphenol (p-cresol)
-
30% aqueous Sodium Hydroxide (NaOH)
-
Chloroacetic acid
-
6M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
Procedure:
-
Accurately weigh approximately 1.0 g of 4-methylphenol and place it in a 25x100 mm test tube.
-
Add 5 mL of 30% aqueous NaOH to the test tube.
-
Add 1.5 g of chloroacetic acid to the reaction mixture.
-
Stir the reagents to dissolve. Gentle warming and dropwise addition of water may be necessary.
-
Clamp the test tube in a hot water bath at 90-100°C for 30-40 minutes.
-
Cool the test tube and dilute the mixture with approximately 10 mL of water.
-
Acidify the solution with 6M HCl until it tests acidic with blue litmus paper.
-
Transfer the acidic mixture to a separatory funnel and extract with 15 mL of diethyl ether.
-
Wash the ether layer with about 15 mL of water.
-
Extract the ether layer with about 10 mL of saturated sodium bicarbonate solution.
-
Collect the bicarbonate layer and cautiously acidify with 6M HCl to precipitate the product.
-
Filter the solid product using a Büchner funnel and recrystallize from hot water.
Protocol 2: Etherification of a Cresol using Potassium Hydroxide
This protocol describes the synthesis of a methylphenoxyacetic acid from a cresol, demonstrating the use of potassium hydroxide.[2][3]
Materials:
-
Cresol (o-, m-, or p-methylphenol)
-
Potassium Hydroxide (KOH)
-
50% aqueous solution of chloroacetic acid
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Dissolve 4 g of KOH in 8 mL of water in a 250 mL round-bottom flask.
-
Add 2 g of the cresol to the flask and swirl until a homogeneous solution is formed.
-
Fit the flask with a reflux condenser and heat the mixture to a gentle boil.
-
Over a period of 10 minutes, add 6 mL of a 50% aqueous solution of chloroacetic acid dropwise through the condenser.
-
Continue refluxing for an additional 10 minutes after the addition is complete.
-
While still hot, transfer the solution to a small beaker and allow it to cool to room temperature.
-
Acidify the solution with the dropwise addition of concentrated HCl, monitoring the pH with pH paper.
-
Cool the mixture in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration and recrystallize from boiling water.
Protocol 3: O-Alkylation of Acetaminophen using Potassium Carbonate
This procedure illustrates the use of a weaker inorganic base, potassium carbonate, for the etherification of a phenol derivative.[4]
Materials:
-
Acetaminophen
-
Potassium Carbonate (K₂CO₃)
-
Iodoethane
-
2-Butanone (solvent)
-
Ethyl acetate
Procedure:
-
Add a measured amount of crushed acetaminophen to a round-bottom flask and dissolve it in 2-butanone.
-
Add potassium carbonate and a boiling stone to the flask.
-
Using a syringe, add iodoethane to the flask and swirl to mix the contents.
-
Assemble a reflux apparatus and heat the reaction mixture for one hour.
-
After reflux, cool the flask to room temperature.
-
Filter the excess potassium carbonate by vacuum filtration.
-
Wash the flask and the filtered solid with ethyl acetate to ensure all the product is collected in the filtrate.
-
The filtrate containing the product can then be further purified.
Visualizing the Workflow
The general workflow for the Williamson ether synthesis of halogenated phenols can be visualized as a series of sequential steps.
References
A Comparative Study of Solvents for Nucleophilic Substitution on Ethyl 2-chloro-6-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical parameter in optimizing nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comparative overview of potential solvents for the nucleophilic substitution on Ethyl 2-chloro-6-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to a lack of direct comparative studies with quantitative data for this specific substrate in publicly available literature, this guide presents a general framework based on established principles of SNAr reactions, a detailed hypothetical experimental protocol for conducting such a study, and expected outcomes.
The Role of Solvents in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution reactions, particularly those involving an activated aromatic ring like this compound, are highly influenced by the solvent. The reaction proceeds via a Meisenheimer complex, a charged intermediate. The ability of the solvent to stabilize this intermediate and the nucleophile plays a crucial role in the reaction rate and overall yield.
Generally, polar aprotic solvents are favored for SNAr reactions.[1][2] These solvents can solvate the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively free and highly reactive. In contrast, polar protic solvents can solvate both the cation and the anion, with the latter occurring through hydrogen bonding. This solvation of the nucleophile can decrease its nucleophilicity and slow down the reaction rate.
Hypothetical Comparative Data
The following table presents a hypothetical comparison of various solvents for the nucleophilic substitution of this compound with a generic alkoxide nucleophile (e.g., sodium ethoxide). The anticipated yields and reaction times are based on the general principles of SNAr reactions and are not derived from actual experimental results for this specific compound.
| Solvent | Solvent Type | Expected Yield (%) | Expected Reaction Time (hours) | Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | 85-95 | 4-8 | Excellent at solvating cations, leaving the nucleophile highly reactive. Accelerates SNAr reactions. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 80-90 | 4-8 | Similar to DMF, effectively promotes SNAr reactions by stabilizing the Meisenheimer complex. |
| Acetonitrile (MeCN) | Polar Aprotic | 70-85 | 6-12 | A good polar aprotic solvent, though generally less effective than DMF or DMSO in accelerating SNAr. |
| Tetrahydrofuran (THF) | Polar Aprotic (less polar) | 60-75 | 8-16 | Less polar than other aprotic solvents, may result in lower reaction rates and yields. |
| Ethanol (EtOH) | Polar Protic | 40-60 | 12-24 | Solvates the alkoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction. |
| Methanol (MeOH) | Polar Protic | 35-55 | 12-24 | Similar to ethanol, its protic nature hinders the nucleophilic attack. |
Experimental Protocol: A Proposed Methodology for Comparative Solvent Study
This section outlines a detailed experimental protocol for a comparative study of solvents for the O-alkylation of this compound with ethanol, using sodium hydride as a base.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF), Ethanol (EtOH)
-
Absolute Ethanol (as the nucleophile precursor)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
-
Magnetic stirrers and heating mantles
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography apparatus and silica gel
-
Rotary evaporator
-
NMR spectrometer and gas chromatograph-mass spectrometer (GC-MS) for product characterization and purity analysis.
Procedure:
-
Preparation of Sodium Ethoxide (in situ): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add absolute ethanol (1.2 equivalents) to the chosen anhydrous solvent (e.g., 20 mL of DMF).
-
Under a nitrogen atmosphere, carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of sodium ethoxide.
Reaction:
-
Dissolve this compound (1.0 equivalent) in a minimum amount of the same anhydrous solvent and add it dropwise to the freshly prepared sodium ethoxide solution at room temperature.
-
Heat the reaction mixture to a specific temperature (e.g., 80 °C) and monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Record the time taken for the complete consumption of the starting material.
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the pure Ethyl 2-ethoxy-6-hydroxybenzoate.
Analysis:
-
Characterize the purified product by 1H NMR, 13C NMR, and GC-MS to confirm its structure and purity.
-
Calculate the percentage yield of the product.
-
Repeat the entire procedure for each of the selected solvents under identical conditions (temperature, molar ratios) to ensure a fair comparison.
Logical Workflow for Solvent Screening
The following diagram illustrates a logical workflow for the comparative study of solvents in the nucleophilic substitution on this compound.
Caption: Experimental workflow for the comparative study of solvents.
References
Safety Operating Guide
Proper Disposal of Ethyl 2-chloro-6-hydroxybenzoate: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Ethyl 2-chloro-6-hydroxybenzoate must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, in line with established safety data sheets.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information on the hazards associated with the chemical. Key hazards include potential harm if swallowed, skin irritation, serious eye damage, and respiratory irritation.[1] Furthermore, the compound is recognized as being toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[1]
In the event of an accidental spill, personnel should wear appropriate personal protective equipment (PPE), including gloves, and ensure adequate ventilation.[2] Spills should be contained and collected, and the area should be cleaned to prevent residual contamination.
Quantitative Hazard and Precautionary Data
The following table summarizes the pertinent hazard and precautionary statements for this compound, crucial for informing safe handling and disposal practices.
| Hazard Statement (H-Statement) | Description | Precautionary Statement (P-Statement) | Description |
| H302 | Harmful if swallowed | P270 | Do not eat, drink or smoke when using this product. |
| H312 | Harmful in contact with skin | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| H315 | Causes skin irritation | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| H318 | Causes serious eye damage | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H332 | Harmful if inhaled | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H335 | May cause respiratory irritation | P271 | Use only outdoors or in a well-ventilated area. |
| H411 | Toxic to aquatic life with long lasting effects | P273 | Avoid release to the environment. |
| P391 | Collect spillage. | ||
| P501 | Dispose of contents/container to an approved waste disposal plant.[3] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal facility.[3] Adherence to national and local regulations is mandatory.[3]
Experimental Protocol for Waste Handling and Disposal:
-
Segregation: Do not mix this compound waste with other waste streams.[3] It should be kept in its original or a compatible, properly labeled container.
-
Container Management: Ensure the waste container is tightly closed and stored in a cool, dry, and well-ventilated area.[3]
-
Labeling: The waste container must be clearly labeled with the chemical name and associated hazard symbols.
-
Collection: Arrange for collection by a licensed hazardous waste disposal company. Provide them with the Safety Data Sheet to ensure they have all the necessary information for safe handling and transport.
-
Documentation: Maintain records of the disposal process, including the date, quantity of waste, and the contact information of the disposal company, in accordance with institutional and regulatory requirements.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Ethyl 2-chloro-6-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling Ethyl 2-chloro-6-hydroxybenzoate (CAS No. 112270-06-1) in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and/or Face Shield | Use impact-resistant safety goggles with side shields. A full-face shield should be worn over goggles when there is a significant risk of splashing.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[4] Always inspect gloves for integrity before use and wash them before removal. Change gloves immediately if contaminated.[5] |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A standard laboratory coat, fully buttoned, should be worn for all procedures.[5] For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended.[4] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[5][6]
-
Preparation and Engineering Controls : Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[2] Verify that all necessary PPE is available and in good condition. Cover the work surface with absorbent, disposable bench paper.[5]
-
Handling the Compound : When weighing the solid, do so within the fume hood.[5] Use a dedicated spatula and weighing vessel. To prepare solutions, slowly add the solid to the solvent to avoid splashing. Keep containers tightly closed when not in use.[7]
-
Post-Handling : Clean all non-disposable equipment thoroughly with an appropriate solvent in the fume hood. Wipe down the work surface of the fume hood.[5] Dispose of all contaminated waste as described in the disposal plan below.
-
Personal Decontamination : Carefully remove PPE, avoiding cross-contamination. Wash hands and any exposed skin thoroughly with soap and water after handling.[7]
Emergency Response Plan
In the event of accidental exposure, immediate and appropriate action is critical.
-
Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
-
Skin Contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[6]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]
-
Spill : In the event of a spill, evacuate the area and ensure adequate ventilation.[6] Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[2][4] Collect the absorbed material into a suitable, labeled container for disposal.[2][6] Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[2]
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste : All solid waste, including contaminated gloves, bench paper, and disposable labware, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this chemical down the drain.[6][7]
-
Decontamination : All glassware and equipment should be decontaminated by rinsing with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
Waste Pickup : All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow their specific procedures for waste pickup and disposal.[7] Waste material must be disposed of in accordance with national and local regulations.[7]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
